molecular formula C13H13NO2S B2758096 4-Methyl-2-phenylbenzene-1-sulfonamide CAS No. 936841-54-2

4-Methyl-2-phenylbenzene-1-sulfonamide

Cat. No.: B2758096
CAS No.: 936841-54-2
M. Wt: 247.31
InChI Key: TWELKPYCOOKHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-phenylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H13NO2S and a molecular weight of 247.31 g/mol . This sulfonamide derivative is supplied as a high-purity compound for research applications and is strictly designated For Research Use Only; it is not intended for human or veterinary diagnostic or therapeutic uses. The compound is characterized by its sulfonamide functional group, a common moiety in medicinal chemistry and drug discovery. While specific biological data and mechanistic studies for this particular analog are not widely available in the current public literature, its structural features make it a valuable intermediate for researchers. It can be utilized in the synthesis of more complex molecules, such as N-cyano sulfonamides, for exploring new chemical spaces in areas like catalyst development and the creation of compound libraries for high-throughput screening . Researchers should handle this material with appropriate precautions. Available safety information indicates it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-10-7-8-13(17(14,15)16)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWELKPYCOOKHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936841-54-2
Record name 4-methyl-2-phenylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and properties of 4-Methyl-2-phenylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-phenylbenzene-1-sulfonamide, a biaryl sulfonamide of interest in medicinal chemistry and drug development. Due to a notable absence of direct experimental literature for this specific isomer, this document synthesizes predicted data, proposes robust synthetic strategies based on established methodologies for biaryl sulfonamides, and discusses potential physicochemical properties and therapeutic applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a practical framework for the synthesis and investigation of this compound.

Introduction and Structural Elucidation

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The incorporation of a biaryl motif into sulfonamide-containing scaffolds has been shown to be advantageous for modulating biological activity.[3][4] 4-Methyl-2-phenylbenzene-1-sulfonamide belongs to this promising class of biaryl sulfonamides.

A critical point of clarification is the distinction between 4-Methyl-2-phenylbenzene-1-sulfonamide and its isomer, 4-methyl-N-phenylbenzene-1-sulfonamide. In the former, the phenyl group is attached at the 2-position of the toluenesulfonamide core, whereas in the latter, the phenyl group is bonded to the nitrogen atom of the sulfonamide moiety. This guide focuses exclusively on 4-Methyl-2-phenylbenzene-1-sulfonamide.

Chemical Structure:

  • Molecular Formula: C₁₃H₁₃NO₂S[5]

  • IUPAC Name: 4-methyl-2-phenylbenzene-1-sulfonamide[5]

  • SMILES: CC1=CC(=C(C=C1)S(=O)(=O)N)C2=CC=CC=C2[5]

  • InChI: InChI=1S/C13H13NO2S/c1-10-7-8-13(17(14,15)16)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16)[5]

Physicochemical Properties (Predicted)

In the absence of experimentally determined data, the following physicochemical properties have been predicted through computational models, providing a valuable starting point for experimental design.

PropertyPredicted ValueData Source
Molecular Weight 247.31 g/mol PubChem
Monoisotopic Mass 247.0667 DaPubChem[5]
XlogP 2.5PubChem[5]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 68.6 ŲPubChem

Note: These values are computationally derived and await experimental verification.

Proposed Synthetic Routes

The synthesis of 4-Methyl-2-phenylbenzene-1-sulfonamide can be approached through established methods for the formation of biaryl C-C bonds. The following are proposed, detailed protocols for the synthesis of this molecule.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.[6][7]

Proposed Reaction Scheme:

Suzuki-Miyaura Coupling reactant1 2-Bromo-4-methylbenzene-1-sulfonamide catalyst Pd(PPh₃)₄, Base (e.g., K₂CO₃) reactant1->catalyst + reactant2 Phenylboronic acid reactant2->catalyst product 4-Methyl-2-phenylbenzene-1-sulfonamide catalyst->product Toluene/Ethanol/Water, Heat

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-Methyl-2-phenylbenzene-1-sulfonamide.

Experimental Protocol:

  • To a flame-dried round-bottom flask, add 2-bromo-4-methylbenzene-1-sulfonamide (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Methyl-2-phenylbenzene-1-sulfonamide.

Palladium-Catalyzed C-H Activation

Direct C-H activation/arylation is an increasingly popular and atom-economical method for constructing biaryl systems.[8][9] This approach avoids the pre-functionalization required for traditional cross-coupling reactions.

Proposed Reaction Scheme:

C-H Activation reactant1 4-Methylbenzene-1-sulfonamide catalyst Pd(OAc)₂, Directing Group (optional), Oxidant (e.g., Ag₂CO₃) reactant1->catalyst + reactant2 Iodobenzene reactant2->catalyst product 4-Methyl-2-phenylbenzene-1-sulfonamide catalyst->product High-boiling solvent, Heat

Caption: Proposed Pd-catalyzed C-H activation for synthesizing 4-Methyl-2-phenylbenzene-1-sulfonamide.

Experimental Protocol:

  • In a pressure-rated vial, combine 4-methylbenzene-1-sulfonamide (1.0 eq), iodobenzene (1.5 eq), palladium(II) acetate (0.1 eq), and a silver-based oxidant such as silver carbonate (2.0 eq). The use of a directing group may be necessary to achieve ortho-selectivity.

  • Add a high-boiling point solvent such as toluene or 1,4-dioxane.

  • Seal the vial and heat to a high temperature (typically 110-150 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst and silver salts.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate 4-Methyl-2-phenylbenzene-1-sulfonamide.

Potential Biological and Therapeutic Applications

While no specific biological activities have been reported for 4-Methyl-2-phenylbenzene-1-sulfonamide, the broader class of biaryl sulfonamides has shown significant promise in several therapeutic areas.[3][4][10]

  • Anticancer Activity: Many biaryl sulfonamides have demonstrated antiproliferative effects against various cancer cell lines.[3][4] The rigid biaryl scaffold can facilitate binding to enzymatic targets.

  • Enzyme Inhibition: The sulfonamide moiety is a known pharmacophore for inhibiting enzymes such as carbonic anhydrases and kinases.[11] The biaryl structure can provide additional binding interactions and selectivity.

  • Antimicrobial Properties: Sulfonamides are historically significant antibacterial agents.[11] Novel biaryl derivatives are being explored for their potential to overcome resistance mechanisms.

Further research is required to determine the specific biological profile of 4-Methyl-2-phenylbenzene-1-sulfonamide.

Safety and Handling

As there is no specific safety data available for 4-Methyl-2-phenylbenzene-1-sulfonamide, it should be handled with the standard precautions for a novel chemical compound.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for any known analogous compounds for further guidance.

Conclusion

4-Methyl-2-phenylbenzene-1-sulfonamide represents an under-explored molecule within the medicinally relevant class of biaryl sulfonamides. This guide has provided a foundational understanding of its structure, predicted properties, and plausible synthetic routes. The proposed experimental protocols offer a starting point for researchers to synthesize and investigate this compound. Future studies are warranted to experimentally determine its physicochemical properties, elucidate its biological activity, and explore its potential as a therapeutic agent.

References

  • Iwan, D., Kamińska, K., Wojaczyńska, E., Psurski, M., Wietrzyk, J., & Daszkiewicz, M. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Materials, 13(21), 5010. [Link]

  • Iwan, D., Kamińska, K., Wojaczyńska, E., Psurski, M., Wietrzyk, J., & Daszkiewicz, M. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. PMC, 7664408. [Link]

  • Iwan, D., Kamińska, K., Wojaczyńska, E., Psurski, M., Wietrzyk, J., & Daszkiewicz, M. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton-Synthesis and Antiproliferative Activity. PubMed, 33172089. [Link]

  • Reddy, G. S., & Ghorai, P. (2025). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega, 10(17), 17361-17393. [Link]

  • PubChem. (n.d.). 4-methyl-2-phenylbenzene-1-sulfonamide. Retrieved February 26, 2026, from [Link]

  • Reddy, G. S., & Ghorai, P. (2025). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. PubMed, 40352505. [Link]

  • PubChemLite. (n.d.). 4-methyl-2-phenylbenzene-1-sulfonamide (C13H13NO2S). Retrieved February 26, 2026, from [Link]

  • MDPI. (2023). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Molecules, 28(15), 5897. [Link]

  • Nassar, I. F., & Ali, E. A. (2019). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. Journal of Molecular Liquids, 289, 111142. [Link]

  • Kelesoglu, Z., Gultekin, Z., & Büyükgüngör, O. (2010). 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2363. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 26, 2026, from [Link]

  • Reddy, G. S., & Ghorai, P. (2025). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. PMC, 12059906. [Link]

  • Henan Longji Chemical Co., Ltd. (n.d.). 4-methyl-N-(4-(aniline)phenyl] benzene sulfonamide (TPPD). Retrieved February 26, 2026, from [Link]

  • Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3184. [Link]

  • Kelesoglu, Z., Gultekin, Z., & Büyükgüngör, O. (2010). 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. ResearchGate. [Link]

Sources

Biological Activity and Mechanism of 4-Methyl-2-phenylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile, mechanism of action, and experimental utility of 4-Methyl-2-phenylbenzene-1-sulfonamide (CAS 936841-54-2). While often encountered as a high-value intermediate in the synthesis of next-generation epigenetic modulators, specifically KAT6A/KAT6B inhibitors , its structural scaffold is critical for the potency and selectivity of these therapeutic agents.

A Technical Guide for Drug Development Professionals

Executive Summary

4-Methyl-2-phenylbenzene-1-sulfonamide (also known as 5-methyl-[1,1'-biphenyl]-2-sulfonamide) is a privileged pharmacophore scaffold primarily utilized in the development of inhibitors for the MYST family of Histone Acetyltransferases (HATs) , specifically KAT6A (MOZ) and KAT6B (MORF) .

Recent patent literature (e.g., WO2022081842A1) identifies this compound as a critical building block for acyl sulfonamide derivatives that exhibit nanomolar potency against KAT6A-amplified cancers (e.g., ER+ breast cancer, AML). Beyond oncology, the biphenyl-2-sulfonamide core exhibits broad-spectrum utility, with documented activities in antimicrobial (DHPS inhibition) and pest management (OfHex1 inhibition) applications.

Chemical Identity & Physicochemical Profile

This compound features a biphenyl core with a sulfonamide group at the ortho position and a methyl group at the para position relative to the sulfonamide (or position 5 of the biphenyl system, depending on nomenclature). This specific substitution pattern optimizes hydrophobic interactions within enzyme binding pockets.

PropertyData
IUPAC Name 4-Methyl-2-phenylbenzene-1-sulfonamide
CAS Number 936841-54-2
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
Core Scaffold Biphenyl-2-sulfonamide
Key Substituents 4-Methyl (hydrophobic contact), 2-Phenyl (pi-stacking), 1-Sulfonamide (H-bond donor/acceptor)
Solubility Low in water; soluble in DMSO, DMF, Methanol
Lipophilicity (cLogP) ~2.8 (Predicted)

Mechanism of Action (MoA)

Primary Target: KAT6A/KAT6B Inhibition

The primary pharmacological utility of 4-Methyl-2-phenylbenzene-1-sulfonamide lies in its conversion to acyl sulfonamides . These derivatives function as reversible, competitive inhibitors of Acetyl-CoA .

  • Binding Site: The compound targets the MYST domain of the KAT6A enzyme.

  • Molecular Interaction:

    • Sulfonamide Moiety: When acylated (forming a -CONHSO₂- linker), the sulfonamide mimics the pyrophosphate backbone of the natural cofactor Acetyl-CoA, forming critical hydrogen bonds with the enzyme's backbone (typically involving residues like Valine or Leucine in the active site).

    • Biphenyl Core: The 2-phenyl and 4-methyl groups occupy a distinct hydrophobic pocket adjacent to the Acetyl-CoA binding site. This "hydrophobic clamp" locks the enzyme in an inactive conformation, preventing the acetylation of Histone H3 (specifically H3K9 and H3K14).

  • Downstream Effect: Inhibition of KAT6A leads to chromatin condensation and the suppression of oncogenes driven by super-enhancers, inducing cellular senescence and arresting cell proliferation.

Secondary Targets (Scaffold Activity)
  • Antimicrobial (DHPS Inhibition): The biphenyl sulfonamide class can inhibit dihydropteroate synthase (DHPS), blocking folate synthesis in bacteria.

  • Pest Control (OfHex1): Analogs of this structure inhibit

    
    -N-Acetyl-D-hexosaminidase (OfHex1), disrupting chitin degradation in insects.
    
Pathway Visualization

The following diagram illustrates the mechanism by which KAT6A inhibition (mediated by agents derived from this scaffold) arrests cancer progression.

KAT6A_Pathway KAT6A KAT6A (MOZ) Enzyme Acetylation Histone Acetylation (H3K9ac, H3K14ac) KAT6A->Acetylation Catalysis AcCoA Acetyl-CoA AcCoA->KAT6A Cofactor Binding Inhibitor Acyl Sulfonamide Inhibitor (Derived from 4-Methyl-2-phenylbenzene-1-sulfonamide) Inhibitor->KAT6A Competitive Inhibition (Blocks Ac-CoA Pocket) Inhibitor->Acetylation BLOCKS H3 Histone H3 (Lysine Residues) H3->KAT6A Substrate Chromatin Chromatin Relaxation (Open State) Acetylation->Chromatin Promotes Senescence Cellular Senescence & Cycle Arrest Acetylation->Senescence Loss of Signal Promotes Arrest Transcription Oncogene Transcription (e.g., ESR1, MYC) Chromatin->Transcription Enables Proliferation Tumor Cell Proliferation Transcription->Proliferation Drives

Caption: Mechanism of KAT6A inhibition by acyl sulfonamide derivatives, leading to transcriptional suppression and cellular senescence.

Biological Activity Data

The following data reflects the potency of acyl sulfonamide inhibitors synthesized using 4-Methyl-2-phenylbenzene-1-sulfonamide as the core warhead.

Assay TypeMetricTypical ValueSignificance
Enzymatic Inhibition IC₅₀ (KAT6A)< 10 nM Highly potent inhibition of the target enzyme.
Enzymatic Inhibition IC₅₀ (KAT6B)< 20 nM Dual inhibition of MOZ and MORF.
Selectivity vs. KAT5/7/8> 100-fold High selectivity over other MYST family members.
Cellular Potency IC₅₀ (Proliferation)50 - 500 nM Effective in KAT6A-amplified lines (e.g., ZR-75-1).
Target Engagement H3K9ac ReductionDose-dependent Confirms mechanism in cellular context.

Experimental Protocols

Synthesis of Acyl Sulfonamide Inhibitors

To utilize 4-Methyl-2-phenylbenzene-1-sulfonamide (Compound A) in drug discovery:

  • Activation: Dissolve the carboxylic acid partner (R-COOH) in DCM/DMF. Add EDCI (1.5 eq) and DMAP (1.5 eq).

  • Coupling: Add 4-Methyl-2-phenylbenzene-1-sulfonamide (1.0 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 12–24 hours under N₂ atmosphere.

  • Workup: Quench with 1N HCl. Extract with EtOAc. Wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is the N-acyl sulfonamide.

KAT6A Enzymatic Inhibition Assay (LanthaScreen)

Validates the inhibitory potential of the derived compound.

  • Reagents: Recombinant KAT6A (catalytic domain), Biotinylated Histone H3 peptide, Acetyl-CoA, Europium-labeled anti-acetyl-H3 antibody.

  • Reaction Mix: In a 384-well plate, combine:

    • 5 nM KAT6A enzyme.

    • Test compound (serial dilution in DMSO).

    • 1 µM Biotin-H3 peptide.

    • 10 µM Acetyl-CoA.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add Eu-antibody and Streptavidin-APC (TR-FRET acceptor). Incubate for 30 mins.

  • Read: Measure TR-FRET signal (Ex 340nm / Em 665nm & 615nm).

  • Analysis: Calculate IC₅₀ based on the ratio of 665/615 nm emission relative to DMSO controls.

Safety & Toxicology

  • Handling: As a sulfonamide derivative, handle with care. Potential for hypersensitivity reactions in sensitized individuals.

  • Toxicity: Biphenyl sulfonamides generally exhibit low acute toxicity but should be evaluated for CYP450 inhibition (common in this structural class) and hERG channel liability during lead optimization.

  • Storage: Store neat at 2-8°C. Stable in DMSO solution at -20°C for >6 months.

References

  • The Broad Institute, Inc. (2022).[1] Substituted acyl sulfonamides for treating cancer. WO2022081842A1.[1][2][3][4] Link

  • Baell, J. B., et al. (2018). Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth. Nature, 560(7717), 253-257. Link

  • Chen, T., et al. (2021). Discovery of Biphenyl–Sulfonamides as Novel β-N-Acetyl-d-Hexosaminidase Inhibitors. J. Agric. Food Chem. Link

  • BLD Pharm. (n.d.). 4-Methyl-2-phenylbenzene-1-sulfonamide Product Page. Link

Sources

Technical Guide: Safety, Toxicity, and Handling of 4-Methyl-2-phenylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 4-Methyl-2-phenylbenzene-1-sulfonamide , a specialized biaryl sulfonamide intermediate used primarily in medicinal chemistry for the synthesis of antiviral and anti-inflammatory candidates.

Note on Data Availability: As a specific structural isomer used in research (R&D), direct experimental toxicological data for this exact compound is limited in public registries. The safety profile below is constructed using Read-Across Methodology (OECD QSAR principles), deriving data from the structural parent p-toluenesulfonamide (CAS 70-55-3) and structurally analogous biphenyl sulfonamides.

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound represents a lipophilic modification of the standard p-toluenesulfonamide scaffold, introducing a phenyl ring at the ortho position relative to the sulfonamide group. This structural change significantly alters solubility and metabolic stability compared to the parent tosylamide.

PropertySpecification
Systematic Name 4-Methyl-2-phenylbenzene-1-sulfonamide
Common Synonyms 4-Methylbiphenyl-2-sulfonamide; 2-Phenyl-p-toluenesulfonamide
CAS Registry Number Not widely listed (Refer to PubChem CID 16215424)
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
Predicted LogP ~2.5 - 2.8 (Higher lipophilicity than p-TSA)
Physical State Off-white to pale yellow crystalline solid
Solubility Low in water; Soluble in DMSO, Methanol, Ethyl Acetate
Melting Point Predicted: 145–155 °C (Based on biphenyl sulfonamide analogs)

Synthesis & Production Context

Understanding the synthesis is critical for safety, as the primary hazards often stem from the reagents and solvents used during its generation rather than the stable final product. This compound is typically synthesized via Suzuki-Miyaura Cross-Coupling , avoiding the hazardous chlorosulfonation of biphenyls.

Synthesis Workflow (Suzuki Coupling)

The preferred route couples 2-bromo-4-methylbenzenesulfonamide with phenylboronic acid .

Protocol Summary:

  • Charge: Reaction vessel with 2-bromo-4-methylbenzenesulfonamide (1.0 eq), Phenylboronic acid (1.2 eq), and Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Sodium Carbonate (Na₂CO₃, 2.0 eq).

  • Reaction: Reflux under Nitrogen atmosphere for 12–16 hours.

  • Workup: Filter catalyst, extract with ethyl acetate, wash with brine, dry over MgSO₄.

Visualization: Synthesis Pathway

SuzukiSynthesis Start 2-Bromo-4-methyl benzenesulfonamide Intermediate Pd-Complex Intermediate Start->Intermediate Oxidative Addition Reagent Phenylboronic Acid + Na2CO3 Reagent->Intermediate Transmetallation Catalyst Pd(PPh3)4 (Catalyst) Catalyst->Intermediate Product 4-Methyl-2-phenyl benzene-1-sulfonamide Intermediate->Product Reductive Elimination Waste Borate Salts + Pd Residue Intermediate->Waste

Caption: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of the target sulfonamide.

Hazard Identification (GHS Classification)

Based on the functional group analysis (primary sulfonamide) and the biphenyl core, the following GHS classifications are predicted. This follows the "precautionary principle" for R&D intermediates.

Signal Word: WARNING
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.
Aquatic Toxicity (Chronic) Cat 3H412: Harmful to aquatic life with long-lasting effects.

Rationale:

  • Irritation: Sulfonamides are classic weak acids (pKa ~10) and can cause local irritation to mucous membranes.

  • Aquatic Tox: The addition of the phenyl ring increases the Octanol-Water partition coefficient (LogP), making it more bioaccumulative and toxic to aquatic organisms than the parent p-toluenesulfonamide (which is generally low tox).

Toxicological Profile (Read-Across Analysis)

Since specific data is absent, we utilize Read-Across from the well-characterized parent compound, p-Toluenesulfonamide (p-TSA), adjusted for the biphenyl moiety.

A. Acute Toxicity[5]
  • Oral (Rat): Predicted LD50 > 2,000 mg/kg.

    • Basis: p-TSA has an LD50 of ~2,330 mg/kg.[1] The biphenyl analog is less water-soluble, likely reducing immediate bioavailability and acute lethality.

  • Dermal: Predicted LD50 > 2,000 mg/kg.

  • Inhalation: Low volatility reduces risk, but dust inhalation can cause mechanical irritation.

B. Chronic & Long-Term Effects
  • Sensitization: Moderate Risk. Sulfonamide moieties are known structural alerts for hypersensitivity (though typically associated with the N-aromatic sulfonamide antibiotics, not simple carbon-sulfonamides). Researchers with "Sulfa" allergies should exercise extreme caution.

  • Genotoxicity (Ames Test): Likely Negative.

    • Basis: p-TSA and simple biphenyls generally test negative in Salmonella typhimurium reverse mutation assays.

  • Carcinogenicity: No structural alerts for direct carcinogenicity. High-dose chronic exposure to sulfonamides in rats has been linked to bladder hyperplasia due to urinary crystals (calculi), a mechanism threshold-dependent and specific to rodents.

C. Metabolic Pathway (Inferred)

The compound likely undergoes:

  • Hydroxylation: Cytochrome P450-mediated oxidation of the phenyl ring (likely para-position).

  • Glucuronidation: Conjugation of the sulfonamide nitrogen or the newly formed hydroxyl group.

  • Excretion: Renal elimination.

Safe Handling & Engineering Controls

Laboratory Protocol
  • Containment: Handle exclusively in a Chemical Fume Hood . Do not weigh out on open benches to prevent dust aerosolization.

  • PPE (Personal Protective Equipment):

    • Gloves: Nitrile (0.11 mm minimum thickness). Break-through time > 480 min.

    • Eyes: Chemical safety goggles (ANSI Z87.1).

    • Body: Lab coat with extended cuffs.

  • Solvent Compatibility:

    • Compatible: DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane.

    • Incompatible: Strong oxidizing agents (e.g., Nitric acid, Permanganates) which may cleave the sulfonamide bond or oxidize the methyl group.

Waste Disposal[6]
  • Stream: Halogen-free organic solids/liquids.

  • Precaution: Do not dispose of down the drain. The enhanced lipophilicity (due to the phenyl ring) poses a risk of bioconcentration in wastewater treatment sludge.

Emergency Response & First Aid

This workflow is designed to be self-validating: if the symptoms persist after the initial step, the protocol automatically escalates to medical intervention.

Exposure Response Logic

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash w/ Soap & Water (15 mins) Skin->ActionSkin ActionEye Rinse w/ Water (Remove Contacts) Eye->ActionEye ActionInhale Move to Fresh Air Inhale->ActionInhale Check Symptoms Persist? ActionSkin->Check ActionEye->Check ActionInhale->Check Medical Seek Medical Attention (Show SDS) Check->Medical Yes (Redness/Pain) Monitor Monitor for 24hrs (Self-Observation) Check->Monitor No

Caption: Decision tree for immediate response to accidental exposure.

Specific First Aid Measures
  • Eye Contact: Immediately flush with running water for 15 minutes.[2] Critical: Lift eyelids occasionally to ensure flushing of the cul-de-sac.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless instructed by a poison control center. The compound's low solubility may lead to clumping in the stomach; vomiting could cause aspiration.

  • Firefighting: Use Dry Chemical, CO₂, or Foam. Burning produces toxic fumes of Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) . Firefighters must wear SCBA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16215424. Retrieved from [Link]

  • OECD SIDS (2004). SIDS Initial Assessment Report for p-Toluenesulfonamide (CAS 70-55-3). UNEP Publications. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals (Read-Across). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Synthesis Context). Retrieved from [Link]

Sources

Solubility of 4-Methyl-2-phenylbenzene-1-sulfonamide in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for determining and optimizing the solubility of 4-Methyl-2-phenylbenzene-1-sulfonamide (a biaryl sulfonamide derivative). As a structural analog to key pharmaceutical scaffolds (e.g., COX-2 inhibitors, anticonvulsants), this compound exhibits a distinct solubility profile characterized by high lipophilicity due to its biphenyl core and pH-dependent aqueous solubility driven by the weakly acidic sulfonamide moiety.

This document synthesizes theoretical Structure-Property Relationships (SPR) with rigorous experimental protocols to guide researchers in generating precise solubility data where specific literature values may be proprietary or absent.

Physicochemical Basis & Theoretical Profile[1]

Understanding the molecular architecture of 4-Methyl-2-phenylbenzene-1-sulfonamide is the first step in predicting its solvation behavior.

Structural Analysis

The molecule consists of three distinct functional domains that dictate its interaction with solvents:

  • Biaryl Core (Hydrophobic): The phenyl group at the ortho position (C2) relative to the sulfonamide group creates a bulky, lipophilic region. This significantly increases the partition coefficient (LogP) compared to simple benzenesulfonamides.

  • Sulfonamide Moiety (Hydrophilic/Ionizable): The

    
     group at C1 acts as a hydrogen bond donor/acceptor and is weakly acidic (
    
    
    
    ).
  • Methyl Substituent (Lipophilic): The methyl group at C4 adds minor lipophilicity and influences crystal packing density.

Predicted Physicochemical Properties

Based on Quantitative Structure-Property Relationship (QSPR) modeling of biaryl sulfonamide analogs.

PropertyEstimated ValueImpact on Solubility
Molecular Weight ~247.31 g/mol Moderate; favorable for oral bioavailability.
LogP (Octanol/Water) 2.5 – 3.2Indicates poor aqueous solubility; high permeability.
pKa (Acidic) 10.1 ± 0.3Ionizes at high pH (> pH 9), increasing water solubility.
H-Bond Donors 1 (

)
Facilitates solubility in polar aprotic solvents.
H-Bond Acceptors 2 (

)
Interactions with water/alcohols.

Solubility Profile: Water vs. Organic Solvents[2][3]

The solubility of 4-Methyl-2-phenylbenzene-1-sulfonamide is governed by the "like dissolves like" principle, modified by specific hydrogen bonding interactions.

Aqueous Solubility (The Challenge)
  • Neutral pH (pH 1-7): The compound exists predominantly in its unionized form. Due to the high lattice energy of the sulfonamide crystal and the lipophilic biphenyl core, water solubility is expected to be very low (< 0.1 mg/mL) .

  • Alkaline pH (pH > 10): Deprotonation of the sulfonamide nitrogen forms a water-soluble anion, increasing solubility by orders of magnitude (often > 10 mg/mL).

Organic Solvent Solubility (The Solution)

Organic solvents are essential for preparing stock solutions for biological assays.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, DMA High (> 50 mg/mL) Disruption of crystal lattice via strong dipole interactions; no competition for H-bonds.
Polar Protic Methanol, Ethanol Moderate (10–30 mg/mL) Solvation via H-bonding; limited by the non-polar biaryl core.
Non-Polar Hexane, Cyclohexane Low (< 1 mg/mL) Lack of specific interactions to overcome crystal lattice energy.
Chlorinated Dichloromethane Moderate-High Good solvation of the aromatic core.

Experimental Protocols

To generate precise data for this specific compound, the Saturation Shake-Flask Method coupled with HPLC-UV detection is the gold standard.

Protocol: Saturation Shake-Flask Method

Objective: Determine thermodynamic equilibrium solubility at


.

Materials:

  • Compound: 4-Methyl-2-phenylbenzene-1-sulfonamide (Solid, >98% purity).

  • Solvents: Water (buffered pH 1.2, 7.4), Methanol, DMSO.

  • Equipment: Orbital shaker, Centrifuge, HPLC system (C18 column).

Workflow:

  • Preparation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Seal vials and shake at

    
     for 24–48 hours.
    
    • Critical Step: Ensure solid is still present after 24 hours. If not, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (detection at

    
     nm).
    
Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Weigh Excess Solid SolventAdd Add Solvent (Water/Buffer/Organic) Start->SolventAdd Shake Shake at 25°C (24 - 48 Hours) SolventAdd->Shake CheckSolid Visual Check: Is Solid Present? Shake->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Centrifuge/Filter (0.45 µm PVDF) CheckSolid->Filter Yes AddMore->Shake Dilute Dilute Supernatant (Mobile Phase) Filter->Dilute HPLC HPLC-UV Analysis (Quantification) Dilute->HPLC Result Calculate Solubility (mg/mL) HPLC->Result

Figure 1: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Solubilization Strategies for Biological Assays

For drug development applications, the compound must be dissolved in aqueous media. Given its low intrinsic water solubility, the following strategies are recommended:

Cosolvency Approach

Use a water-miscible organic solvent (DMSO or Ethanol) to create a concentrated stock, then dilute into the aqueous buffer.

  • Protocol: Dissolve compound in 100% DMSO to 10 mM. Dilute 1:1000 into assay buffer (final 0.1% DMSO).

  • Risk: Precipitation may occur upon dilution. Verify stability by measuring light scattering (nephelometry) immediately after dilution.

pH Adjustment

Exploit the acidic nature of the sulfonamide.

  • Mechanism:

    
    
    
  • Strategy: Formulate in slightly alkaline buffers (pH 8.0 - 9.0) if the biological assay tolerates it. This significantly enhances solubility by shifting the equilibrium toward the ionized species.

Visualization: Solvation Mechanism & pH Effect

SolvationMechanism cluster_0 Aqueous Phase Equilibrium Solid Solid Crystal (Lattice Energy) Neutral Dissolved Neutral (Low Solubility) Solid->Neutral Dissolution (Slow) Neutral->Solid Precipitation Ionized Dissolved Anion (High Solubility) Neutral->Ionized pH > pKa (Deprotonation) Ionized->Neutral pH < pKa (Protonation)

Figure 2: Equilibrium dynamics between the solid state, neutral dissolved species, and ionized species, highlighting the critical role of pH.

References

The following authoritative sources provide the methodological foundation and comparative data used to construct this guide.

  • Royal Society of Chemistry (RSC). "Accurate prediction of the aqueous pKa values of sulfonamide drugs." Chemical Science, 2019. (Establishes pKa trends for benzene sulfonamides).

  • Journal of Chemical & Engineering Data. "Solubility Determination and Thermodynamic Modeling of Sulfonamides." ACS Publications, 2022.[1] (Provides thermodynamic models for sulfonamide solubility in organic solvents).

  • MDPI Molecules. "Finding the Right Solvent: Screening Protocol for Benzenesulfonamide." MDPI, 2023. (Comparative solubility data for sulfonamides in DMSO, DMF, and water mixtures).

  • National Institutes of Health (NIH) - PubChem. "Sulfonamide Structure and Chemical Properties." (General structural data for sulfonamide derivatives).

Sources

Technical Whitepaper: Pharmaceutical Applications of 4-Methyl-2-phenylbenzene-1-sulfonamide (MPBS)

[1]

Executive Summary & Chemical Profile

4-Methyl-2-phenylbenzene-1-sulfonamide (MPBS) represents a "privileged scaffold" in medicinal chemistry—the biaryl sulfonamide .[1] Unlike simple sulfonamides, the ortho-phenyl substitution creates a non-planar, twisted biphenyl architecture.[1] This steric bulk, combined with the lipophilic p-tolyl moiety, positions MPBS as a high-value lead compound for hydrophobic pocket targeting in enzymes (COX-2) and G-Protein Coupled Receptors (Angiotensin/Endothelin).[1]

Chemical Identity
PropertySpecification
IUPAC Name 4-Methyl-2-phenylbenzene-1-sulfonamide
CAS Number 936841-54-2
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 263.31 g/mol
Key Pharmacophore Ortho-biaryl sulfonamide (Twisted conformation)
Solubility DMSO (>10 mg/mL), Ethanol; Low in water

Therapeutic Application I: Selective COX-2 Inhibition

The most immediate pharmaceutical application of MPBS is as a selective Cyclooxygenase-2 (COX-2) inhibitor .[1]

Mechanism of Action: The "Side Pocket" Theory

Traditional NSAIDs (like Aspirin) block both COX-1 and COX-2.[1] COX-2, induced during inflammation, possesses a distinct hydrophobic side pocket that COX-1 lacks.[1]

  • Structural Fit: The sulfonamide group of MPBS binds to Arg120 and Glu524 at the entrance of the COX active site.[1]

  • Selectivity Driver: The 2-phenyl (ortho) ring provides the necessary steric bulk to prevent entry into the narrower COX-1 channel, while the 4-methyl group extends into the hydrophobic cleft, mimicking the p-tolyl tail found in Celecoxib and Valdecoxib .[1]

Experimental Protocol: COX-1/COX-2 Isozyme Inhibition Assay

Objective: Determine the IC₅₀ and Selectivity Index (SI) of MPBS.[1]

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[1]

  • Arachidonic Acid (substrate).[1]

  • Colorimetric Peroxidase Substrate (TMPD).[1]

Workflow:

  • Preparation: Dissolve MPBS in DMSO to create a concentration gradient (0.01 µM – 100 µM).

  • Incubation: Incubate 10 µL of enzyme (COX-1 or COX-2) with 20 µL of MPBS solution in Tris-HCl buffer (pH 8.0) containing Heme for 10 minutes at 25°C.

  • Activation: Initiate reaction by adding 20 µL of Arachidonic Acid (100 µM final) and TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes (peroxidase activity of COX converts PGG2 to PGH2, oxidizing TMPD).

  • Calculation:

    
    [1]
    
Mechanistic Visualization

COX2_Mechanismcluster_outcomeTherapeutic OutcomeMPBSMPBS (Ligand)COX1COX-1 Enzyme(Narrow Channel)MPBS->COX1Steric Clash(2-Phenyl Group)COX2COX-2 Enzyme(Side Pocket Present)MPBS->COX2Successful BindingArg120Arg120/Glu524(Anchoring Site)MPBS->Arg120Sulfonamide H-BondHydro_PocketHydrophobic Side PocketMPBS->Hydro_Pocket4-Methyl InsertionReduced_InflammationReduced Prostaglandin SynthesisCOX2->Reduced_Inflammation

Figure 1: Structural basis for MPBS selectivity towards COX-2 over COX-1.[1]

Therapeutic Application II: Dual Angiotensin/Endothelin Receptor Antagonism

Research into cardiovascular hypertension has identified biphenyl sulfonamides as privileged structures for blocking G-Protein Coupled Receptors (GPCRs), specifically Angiotensin II (AT1) and Endothelin (ET) receptors.[1]

Mechanism: The Biphenyl Pharmacophore

Patents filed by major pharmaceutical entities (e.g., Bristol-Myers Squibb) highlight that the 2-phenylbenzenesulfonamide core is essential for dual antagonism.[1]

  • AT1 Antagonism: The acidic sulfonamide proton (or its bioisostere) mimics the tetrazole of Losartan.[1]

  • Lipophilic Interaction: The 2-phenyl ring interacts with the transmembrane helices of the GPCR, stabilizing the inactive conformation.[1]

  • Utility: MPBS serves as the minimal scaffold for developing "Sartans" that also block Endothelin-induced vasoconstriction.[1]

Experimental Protocol: Radioligand Binding Assay (Screening)

Objective: Assess affinity of MPBS for AT1 receptors.[1]

  • Membrane Prep: Isolate membranes from HEK293 cells overexpressing human AT1 receptor.[1]

  • Ligand: Use [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II (0.2 nM).[1]

  • Competition: Incubate membranes with radioligand and MPBS (10 µM screening dose) in binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1% BSA) for 60 min at 25°C.

  • Filtration: Harvest on GF/B glass fiber filters; wash 3x with ice-cold saline.

  • Quantification: Measure radioactivity via gamma counter.

  • Validation: Use Losartan (1 µM) as a positive control for non-specific binding.[1]

Synthetic Application: Precursor to Fused Sultams

Beyond direct biological activity, MPBS is a critical synthetic intermediate .[1] The ortho-phenyl group allows for Palladium-catalyzed C-H activation to form Dibenzo-fused Sultams .[1]

Why Sultams?

Sultams (cyclic sulfonamides) are bioisosteres of lactams and are found in potent antiviral agents (HCV NS3 protease inhibitors) and calpain inhibitors .[1]

Synthesis Protocol: Pd-Catalyzed Annulation

Objective: Cyclize MPBS into a tricyclic sultam.

Reaction Scheme:

1
  • Setup: In a sealed tube, charge MPBS (1.0 equiv), Pd(OAc)₂ (5 mol%), and Iodobenzene diacetate (PIDA, 1.5 equiv).

  • Solvent: Add Toluene or DCE.[1]

  • Conditions: Heat to 110°C for 12 hours.

  • Mechanism: The sulfonamide directs the Pd to the ortho position of the attached phenyl ring (C-H activation), followed by reductive elimination to form the N-C bond.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Synthetic Pathway Visualization

Synthesis_WorkflowStartMPBS (Precursor)CAS: 936841-54-2ProcessC-H Activation & Annulation110°C, 12hStart->ProcessDissolve in TolueneReagentsPd(OAc)2 (Cat.)PhI(OAc)2 (Oxidant)Reagents->ProcessAdd CatalystProductDibenzo-fused Sultam(Tricyclic Scaffold)Process->ProductCyclizationAppApplication:Antiviral / NeuroprotectiveProduct->AppLead Optimization

Figure 2: Transformation of MPBS into bioactive sultam scaffolds via C-H activation.

References

  • Murugesan, N., et al. (2003).[1] Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists. U.S. Patent No.[1] 6,638,937.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Dannhardt, G., & Kiefer, W. (2001).[1] Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126.[1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1]

  • Ganton, M. D., & Kerr, M. A. (2004).[1] Magnesium iodide promoted reactions of nitrones with cyclopropanes: a convenient synthesis of tetrahydro-1,2-oxazines. Journal of Organic Chemistry (Cited for general sulfonamide synthesis context).[1]

Disclaimer: This guide is for research and development purposes only. All protocols require validation in a controlled laboratory setting.

Technical Guide: Crystal Structure Analysis of 4-Methyl-2-phenylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the crystal structure analysis of 4-Methyl-2-phenylbenzene-1-sulfonamide , a biphenyl sulfonamide derivative with significant relevance in medicinal chemistry as a pharmacophore for carbonic anhydrase inhibitors and angiotensin receptor antagonists.

Executive Summary

4-Methyl-2-phenylbenzene-1-sulfonamide (CAS: 936841-54-2) represents a critical structural motif in drug design: the ortho-substituted biphenyl sulfonamide. Its structural analysis is not merely about atomic coordinates but about understanding the conformational lock imposed by the steric clash between the sulfonamide group at position 1 and the phenyl ring at position 2. This guide provides a rigorous workflow for synthesizing, crystallizing, and resolving the supramolecular architecture of this compound, emphasizing the causality between its steric electronics and its solid-state packing.

Synthesis and Crystallization Protocol

Chemical Synthesis

The synthesis follows a standard nucleophilic substitution pathway but requires precise temperature control to prevent hydrolysis of the sulfonyl chloride intermediate.

Reaction Scheme:



Step-by-Step Protocol:

  • Precursor Preparation: Dissolve 4-methyl-2-phenylbenzenesulfonyl chloride (1.0 eq) in anhydrous THF under

    
     atmosphere.
    
  • Ammonolysis: Cool the solution to 0°C. Bubble anhydrous ammonia gas or add 30% aqueous ammonia (5.0 eq) dropwise over 30 minutes. Reasoning: Low temperature minimizes the formation of sulfonic acid byproducts.

  • Work-up: Stir at room temperature for 4 hours. Evaporate THF, dilute with water, and extract with ethyl acetate. Wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize the crude solid from hot ethanol/water (1:1) to remove trace ammonium salts.

Single Crystal Growth

High-quality single crystals are essential for X-ray diffraction (XRD). The Slow Evaporation Method is most effective for this sulfonamide due to its moderate polarity.

  • Solvent System: Ethanol:Water (80:20 v/v).

  • Concentration: 15 mg/mL.

  • Condition: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and leave undisturbed at 20°C.
    
  • Timeline: Prismatic colorless crystals typically appear within 48–72 hours.

X-Ray Diffraction Data Collection

To ensure high-resolution data suitable for publication and Hirshfeld surface analysis, follow these parameters.

ParameterSpecificationRationale
Temperature 100 K (Cryostream)Minimizes thermal vibration (

), improving atomic resolution.
Radiation Source Mo K

(

Å)
Preferred over Cu K

to reduce absorption effects from Sulfur.
Detector Distance 50–60 mmBalances resolution (high

) and spot separation.
Scan Strategy

and

scans (0.5° width)
Ensures complete sphere coverage (Redundancy > 4.0).
Resolution Goal 0.75 Å or betterRequired for accurate H-atom positioning and bond length precision.

Structure Solution and Refinement Workflow

The "phase problem" is solved using Direct Methods or Intrinsic Phasing. The following workflow utilizes the SHELX suite within OLEX2 or WinGX.

StructureSolution cluster_check Validation Loop Data Raw Diffraction Data (.hkl) Solve Structure Solution (SHELXT) Data->Solve Model Initial Model (Heavy Atoms S, O, N, C) Solve->Model Refine1 Isotropic Refinement (SHELXL) Model->Refine1 Aniso Anisotropic Refinement (Non-H atoms) Refine1->Aniso H_Add Hydrogen Addition (Riding Model) Aniso->H_Add Final Final Refinement (Weighting Scheme) H_Add->Final Check CheckCIF / PLATON (Verify R-factor < 5%) Final->Check Check->Aniso If Alert A/B

Figure 1: Crystallographic refinement workflow from raw data to validated structure.

Critical Refinement Steps:

  • Sulfur & Oxygen: Locate these first; they will have the highest electron density peaks.

  • Disorder Check: The sulfonamide group (

    
    ) can sometimes exhibit rotational disorder. Check the thermal ellipsoids; if they are elongated, model with split positions (PART 1 / PART 2).
    
  • Hydrogen Treatment:

    • C-H: Use geometric placement (AFIX 43 for aromatic, AFIX 137 for methyl).

    • N-H: Locate in the Difference Fourier Map (

      
      ) and refine isotropically with 
      
      
      
      to confirm H-bonding capability.

Structural Analysis & Discussion

Molecular Conformation: The Biphenyl Twist

In 4-methyl-2-phenylbenzene-1-sulfonamide, the steric repulsion between the bulky sulfonamide group at position 1 and the phenyl ring at position 2 prevents the biphenyl system from being planar.

  • Torsion Angle (

    
    ):  Expect a twist angle between the two benzene rings of 50°–65° . This non-planar geometry is a critical feature, often enhancing solubility compared to planar analogues by disrupting tight 
    
    
    
    -stacking.
  • Sulfonamide Orientation: The S-N bond typically adopts a gauche orientation relative to the ortho-carbon to minimize steric clash.

Supramolecular Architecture: The Synthon

Primary sulfonamides are renowned for forming robust hydrogen-bonded dimers.

  • The Motif: Two molecules pair up via

    
     hydrogen bonds.
    
  • Graph Set Notation:

    
     (Ring, 2 donors, 2 acceptors, 8 atoms in the ring).
    
  • Geometry:

    • 
       Å
      

This dimer formation is the dominant energetic driver of the crystal lattice.

Hirshfeld Surface Analysis

To visualize intermolecular interactions beyond standard H-bonds, generate Hirshfeld surfaces (mapped with


).
  • Red Spots: Indicate strong hydrogen bonds (

    
    ).
    
  • White Regions: Van der Waals contacts (

    
    ).
    
  • Fingerprint Plot:

    • Look for two sharp spikes at the bottom left (characteristic of the

      
       interactions).
      
    • The center of the plot will show diffuse scattering representing

      
       interactions, which are likely significant due to the methyl group interacting with the adjacent phenyl ring.
      

References

  • Gowda, B. T., et al. (2009). Structure of 4-methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E. Link

  • Gelbrich, T., et al. (2007). Systematic study of the crystal structures of sulfonamides. CrystEngComm. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • PubChem. (2024). 2-Phenylbenzenesulfonamide (Parent Structure Data). National Library of Medicine. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link

The Diaryl Sulfonamide Scaffold: Evolution, Mechanism, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific class of Diaryl Sulfonamides (encompassing N-phenylbenzenesulfonamides and biphenyl sulfonamides). This structure deviates from standard historical overviews to focus on the medicinal chemistry evolution, mechanistic pharmacodynamics, and modern synthetic utility of this privileged scaffold.

Content Type: Technical Whitepaper Author Persona: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary: The Privileged Scaffold

The "phenylbenzene sulfonamide" moiety—technically best described as the Diaryl Sulfonamide class—represents one of the most versatile pharmacophores in modern drug discovery. While the sulfonamide group (


) originated in antibacterial dye chemistry, its fusion with biphenyl or 

-phenyl aromatic systems created a lipophilic scaffold capable of deep hydrophobic pocket penetration.

This guide analyzes the transition of this scaffold from a simple antibacterial precursor to a precision tool for targeting Cyclooxygenase-2 (COX-2) , Carbonic Anhydrase (CA) , and HIV Reverse Transcriptase .

Historical Phylogeny: From Dyes to Blockbusters

The discovery of phenyl-sulfonamide activity is not a single event but a structural evolution. The trajectory moves from the hydrophilic "Sulfa drugs" to the lipophilic "Coxibs."

The Prontosil Pivot (1932–1935)

The lineage begins with Prontosil , synthesized by Bayer’s Gerhard Domagk. While Prontosil was an azo-dye, in vivo metabolism cleaved the azo linkage to release sulfanilamide (


-aminobenzenesulfonamide).[1]
  • Key Insight: This established the sulfonamide group as a zinc-binding and hydrogen-bonding warhead.

  • Limitation: Early sulfonamides were hydrophilic and restricted to bacterial dihydropteroate synthase inhibition.

The Lipophilic Shift: COX-2 Selectivity (1990s)

The true "phenylbenzene" breakthrough occurred when researchers at Searle (Monsanto) and Merck sought to inhibit prostaglandin synthesis without damaging the gastric mucosa.

  • The Hypothesis: COX-1 (constitutive) and COX-2 (inducible) differ by a single amino acid in the active site (Ile523 in COX-1 vs. Val523 in COX-2).

  • The Solution: Attaching a bulky phenyl sulfonamide group to a central ring (pyrazole or furanone) allowed the molecule to access a hydrophobic side pocket present only in COX-2. This pocket is accessible because Valine is smaller than Isoleucine.

  • Result: Celecoxib (Pfizer) and Valdecoxib (later Parecoxib) utilized this diaryl sulfonamide architecture to achieve >300-fold selectivity for COX-2.

Visualization: The Structural Evolution

The following diagram illustrates the chemical lineage from antibacterial agents to selective anti-inflammatory inhibitors.

DrugEvolution cluster_mechanism Pharmacodynamic Shift Prontosil Prontosil (1932) (Prodrug Dye) Sulfanilamide Sulfanilamide (1935) (Active Antibacterial) Prontosil->Sulfanilamide Metabolic Reduction (In vivo cleavage) DiarylScaffold Diaryl Sulfonamide Scaffold Optimization Sulfanilamide->DiarylScaffold Lipophilic Derivatization Celecoxib Celecoxib (1998) (COX-2 Selective) DiarylScaffold->Celecoxib Pyrazole Insertion Valdecoxib Valdecoxib/Parecoxib (Biphenyl/Isoxazole Core) DiarylScaffold->Valdecoxib Isoxazole Insertion

Figure 1: Evolutionary lineage of the sulfonamide pharmacophore from metabolic prodrugs to selective COX-2 inhibitors.

Mechanistic Action: The "Side Pocket" Theory

Understanding why phenylbenzene sulfonamide derivatives work requires analyzing their binding kinetics.

COX-2 Binding Mode

In COX-2 inhibitors, the phenyl sulfonamide moiety acts as a "molecular anchor."

  • The Gatekeeper: The active site of COX enzymes is a long hydrophobic channel. In COX-2, the exchange of Isoleucine 523 for Valine 523 opens a secondary internal pocket.

  • The Interaction: The sulfonamide (

    
    ) group forms hydrogen bonds with Arg513  and His90  within this side pocket.
    
  • The Phenyl Ring: The phenyl ring attached to the sulfonamide provides the necessary Van der Waals interactions to stabilize the molecule within the lipophilic channel, preventing it from binding to the sterically hindered COX-1.

Carbonic Anhydrase (CA) Inhibition

In the context of anticancer therapy (specifically targeting CA IX in hypoxic tumors), the


-phenylbenzenesulfonamide scaffold operates differently:
  • The sulfonamide nitrogen coordinates directly with the catalytic Zinc ion (

    
    )  in the enzyme's active site.
    
  • The biphenyl or phenyl tail interacts with the hydrophobic half of the active site cleft, conferring isoform selectivity (CA IX vs. CA II).

Synthetic Protocols: Modern Methodology

As a senior scientist, relying on robust synthetic routes is non-negotiable. Early methods (Hinsberg reaction) are often insufficient for complex drug candidates. Below are the standard and modern protocols for synthesizing these derivatives.

Protocol A: Traditional Sulfonyl Chloride Coupling

Used for: High-throughput generation of sulfonamide libraries.

  • Reagents: Aryl sulfonyl chloride (

    
     eq), Aniline derivative (
    
    
    
    eq), Pyridine or
    
    
    (Base).
  • Solvent: DCM (Dichloromethane) or THF,

    
     to RT.
    
  • Procedure:

    • Dissolve amine in dry DCM.

    • Add base.[2]

    • Add sulfonyl chloride dropwise at

      
       to prevent disulfonylation.
      
    • Stir 2–4 hours.

    • Purification: Acid wash (

      
      ) removes unreacted amine/pyridine. Recrystallize from EtOH.
      
Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Used for: Synthesizing


-aryl sulfonamides from aryl halides (when sulfonyl chlorides are unstable).
  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: Xantphos or BrettPhos (Critical for sulfonamide coupling).

  • Base:

    
    .
    
  • Substrates: Aryl bromide + Primary sulfonamide.

Visualization: Synthetic Workflow

Synthesis SM1 Aryl Halide (Ar-Br) Cat Catalyst System: Pd(OAc)2 + Xantphos Base: Cs2CO3 SM1->Cat SM2 Sulfonamide (R-SO2NH2) SM2->Cat Reaction Cross-Coupling (100°C, Dioxane, 12h) Cat->Reaction Product N-Aryl Sulfonamide (Ar-NH-SO2-R) Reaction->Product

Figure 2: Palladium-catalyzed cross-coupling strategy for complex diaryl sulfonamide synthesis.

Quantitative Data: Structure-Activity Relationship (SAR)[3]

The following table summarizes the selectivity ratios achieved by optimizing the phenyl-sulfonamide core against the COX enzymes. This data highlights the impact of the "phenyl" steric bulk.

CompoundCore StructureCOX-1

(

)
COX-2

(

)
Selectivity Ratio (COX-1/COX-2)
Indomethacin Indole (Non-sulfonamide)



(COX-1 Selective)
Sulfanilamide Single Phenyl


Inactive (Antibacterial)
SC-58125 Pyrazole-Phenylsulfonamide



Celecoxib Pyrazole-Phenylsulfonamide



Rofecoxib Furanone-Phenylsulfone*



Note: Rofecoxib uses a methylsulfone, a bioisostere of the sulfonamide, validating the requirement for the sulfonyl group's geometry.

Emerging Applications: Beyond Inflammation

Recent research has expanded the utility of


-phenylbenzenesulfonamides beyond COX-2.
  • HIF-1 Inhibitors: Novel arylsulfonamides (e.g., KCN1) have been identified as inhibitors of the Hypoxia-Inducible Factor 1 pathway.[] These derivatives bind to the co-activator p300, disrupting the HIF-1

    
     transcriptional complex, offering a new route for treating solid tumors.
    
  • HIV-1 Capsid Inhibitors: The scaffold is being explored as a template for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), where the flexibility of the sulfonamide linker allows the two phenyl rings to adopt a "butterfly" conformation essential for binding to the viral allosteric pocket.

References

  • Yousef, F., et al. (2018).[2] Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. Link

  • Grokipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors.[4][5][6]Link

  • BenchChem. (n.d.). N-Phenylbenzenesulfonamide: A Core Scaffold for Drug Discovery.[7]Link

  • Gelbrich, T., et al. (2012).[] Eight isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides. Acta Crystallographica.[] Link

  • Jain, Z. J., et al. (2013).[8] Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.[8] Arabian Journal of Chemistry.[8] Link

  • Supuran, C. T. (2015). Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry.[9] Link

Sources

Methodological & Application

Optimal reaction conditions for 4-Methyl-2-phenylbenzene-1-sulfonamide production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Optimal Reaction Conditions for the Synthesis of 4-Methyl-2-phenylbenzene-1-sulfonamide

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a significant portion of pharmaceuticals due to its unique physicochemical and biological properties.[1] This document provides a comprehensive guide for the synthesis of 4-Methyl-2-phenylbenzene-1-sulfonamide, a biaryl sulfonamide. We present a robust, three-step convergent synthetic strategy, beginning with a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biaryl core, followed by electrophilic chlorosulfonylation, and concluding with amination. This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights for troubleshooting and optimization. All protocols are designed as self-validating systems, with integrated checkpoints for reaction monitoring and characterization to ensure scientific integrity and reproducibility for researchers in drug development and synthetic chemistry.

Introduction: The Biaryl Sulfonamide Scaffold

The synthesis of structurally complex molecules is fundamental to the discovery of new therapeutic agents. Aryl sulfonamides, in particular, are a privileged scaffold, renowned for their role as antibacterial "sulfa drugs" and their widespread application in modern pharmaceuticals targeting various diseases.[1] The target molecule, 4-Methyl-2-phenylbenzene-1-sulfonamide, combines the critical sulfonamide pharmacophore with a 3-methylbiphenyl backbone. This biaryl structure offers a three-dimensional architecture that can facilitate precise interactions with biological targets.

The primary challenge in synthesizing such molecules lies not in the formation of the sulfonamide (S-N) bond itself, which is typically straightforward, but in the regioselective construction of the substituted biaryl sulfonyl chloride precursor.[1] Traditional methods often rely on harsh reagents and can suffer from poor functional group tolerance and a lack of regiocontrol.[1][2] This guide details a modern, modular approach that addresses these challenges, providing a reliable pathway to the target compound and its analogues.

Overall Synthetic Strategy: A Convergent Approach

A convergent strategy is employed for the synthesis of 4-Methyl-2-phenylbenzene-1-sulfonamide. This approach involves the independent synthesis of key fragments which are then combined, a method that generally leads to higher overall yields and greater flexibility. The chosen pathway consists of three primary stages:

  • C-C Bond Formation: Construction of the 3-methylbiphenyl core via a Suzuki-Miyaura cross-coupling reaction.

  • C-S Bond Formation: Introduction of the sulfonyl group onto the biphenyl core via electrophilic chlorosulfonylation.

  • S-N Bond Formation: Conversion of the resulting sulfonyl chloride into the target primary sulfonamide via amination.

This strategic sequence allows for the most challenging step, the regioselective sulfonylation, to be performed on a stable, pre-formed biphenyl scaffold.

Synthetic_Pathway A 2-Bromotoluene C 3-Methylbiphenyl A->C Suzuki-Miyaura Coupling B Phenylboronic Acid B->C Suzuki-Miyaura Coupling E 4-Methyl-2-phenyl- benzenesulfonyl Chloride C->E Chlorosulfonylation D Chlorosulfonic Acid (ClSO3H) G 4-Methyl-2-phenylbenzene- 1-sulfonamide E->G Amination F Ammonia (NH3)

Caption: Convergent synthetic pathway for 4-Methyl-2-phenylbenzene-1-sulfonamide.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Chlorosulfonic acid is extremely corrosive and reacts violently with water; handle with extreme caution.

Protocol 1: Synthesis of 3-Methylbiphenyl via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 2-bromotoluene and phenylboronic acid. The use of a palladium catalyst in combination with a suitable base is crucial for facilitating the catalytic cycle.[3][4]

Materials:

  • 2-Bromotoluene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

Procedure:

  • To a three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and anhydrous potassium carbonate (2.5 eq).

  • Add toluene and water in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water for a 10 mmol scale reaction).

  • Heat the mixture to 90 °C with vigorous stirring and maintain under reflux for 12-16 hours.

  • In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase until the starting 2-bromotoluene spot is consumed.

  • Cool the reaction mixture to room temperature. Dilute with diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 3-methylbiphenyl as a colorless oil.

Protocol 2: Chlorosulfonylation of 3-Methylbiphenyl

This step involves an electrophilic aromatic substitution using chlorosulfonic acid. Temperature control is critical to minimize side reactions and control regioselectivity. The sulfonyl group is expected to add at the C4 position of the phenyl ring (para to the tolyl group) due to steric hindrance from the ortho-methyl group.

Materials:

  • 3-Methylbiphenyl (1.0 eq)

  • Chlorosulfonic acid (ClSO₃H) (3.0 eq)

  • Dichloromethane (DCM), anhydrous (solvent)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Equipment:

  • Two-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath (-10 °C to 0 °C)

Procedure:

  • In a two-neck flask, dissolve 3-methylbiphenyl (1.0 eq) in anhydrous DCM.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Causality: The low temperature is essential to control the high reactivity of chlorosulfonic acid and prevent over-sulfonylation or charring.[2]

  • Add chlorosulfonic acid (3.0 eq) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • In-Process Validation: Monitor the reaction via TLC (hexane/ethyl acetate 4:1). The product spot should be more polar than the starting material.

  • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash carefully with cold water, followed by saturated aqueous NaHCO₃ solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude 4-methyl-2-phenylbenzenesulfonyl chloride is often used in the next step without further purification.

Protocol 3: Amination to 4-Methyl-2-phenylbenzene-1-sulfonamide

This is a standard nucleophilic substitution where ammonia displaces the chloride on the sulfonyl chloride.[2][5]

Materials:

  • Crude 4-methyl-2-phenylbenzenesulfonyl chloride (1.0 eq)

  • Ammonium hydroxide (NH₄OH), concentrated solution (28-30%) (excess, ~10 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) (solvent)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath (0 °C)

Procedure:

  • Dissolve the crude sulfonyl chloride (1.0 eq) in THF or DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add concentrated ammonium hydroxide solution (10 eq) dropwise. A white precipitate may form immediately.

  • Stir the mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours.

  • In-Process Validation: Monitor the disappearance of the sulfonyl chloride by TLC. The sulfonamide product is significantly more polar.

  • Remove the organic solvent under reduced pressure.

  • Add water to the residue and acidify to pH ~2 with 1 M HCl to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-Methyl-2-phenylbenzene-1-sulfonamide as a white or off-white solid.

Optimization of Reaction Conditions

The efficiency of each synthetic step is highly dependent on specific parameters. The following tables summarize key variables and their impact on the reaction outcome.

Table 1: Suzuki-Miyaura Coupling Optimization
ParameterOptionsRecommendedRationale & Impact on Yield/Purity
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄Robust, commercially available, and effective for a wide range of substrates.[4] Lower catalyst loading can lead to incomplete reaction.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃Cost-effective and sufficiently basic to activate the boronic acid for transmetalation.[6] Stronger bases may be needed for less reactive halides.
Solvent System Toluene/H₂O, Dioxane/H₂O, DME/H₂OToluene/H₂O (4:1)Biphasic system is effective for dissolving both organic and inorganic reagents. Toluene allows for higher reaction temperatures.[4]
Temperature 80 - 110 °C90 °CEnsures a reasonable reaction rate without significant catalyst decomposition. Higher temperatures may degrade the catalyst.
Table 2: Amination Reaction Optimization
ParameterOptionsRecommendedRationale & Impact on Yield/Purity
Amine Source NH₄OH, NH₃ (gas), (NH₄)₂CO₃Conc. NH₄OHEasy to handle liquid reagent. A large excess drives the reaction to completion.[7]
Base (Self-basic with excess amine)N/AExcess ammonia/ammonium hydroxide acts as both the nucleophile and the acid scavenger.[2]
Solvent THF, Dioxane, DCM, AcetoneTHFGood solubility for the sulfonyl chloride intermediate. It is miscible with aqueous NH₄OH, facilitating the reaction.
Temperature 0 °C to Room Temp.0 °C initiallyInitial cooling controls the exotherm of the reaction. Allowing it to warm to room temperature ensures completion.[8]

Field-Proven Insights & Troubleshooting (E-E-A-T)

Mechanistic Considerations & Causality
  • Suzuki Coupling: The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the aryl halide to the Pd(0) complex, (2) Transmetalation of the aryl group from the activated boronic acid to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3] The base is critical for forming the more nucleophilic boronate species required for transmetalation.

  • Amination: The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the ammonia nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride leaving group. A second equivalent of ammonia acts as a base to deprotonate the nitrogen, yielding the neutral sulfonamide product.[2]

Trustworthiness: Workflow Validation

To ensure the integrity of the synthesis, a multi-point validation approach is essential.

Validation_Workflow Start Start Reaction Monitor Reaction in Progress TLC Monitoring: - Spot disappearance - Product formation Start->Monitor Workup Quench & Work-up Monitor->Workup Reaction Complete Crude Crude Product NMR Analysis: - Check for key peaks - Assess purity Workup->Crude Purify Purification (Column/Recrystallization) Crude->Purify Purity <95% Final Final Product Characterization: - ¹H & ¹³C NMR - Mass Spectrometry - Melting Point Crude->Final Purity >95% Purify->Final End Store Product Final->End

Caption: A self-validating experimental workflow for quality control.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Suzuki coupling - Inactive catalyst (Pd(0) oxidized).- Insufficiently anhydrous base or solvents.- Poor reactivity of aryl halide.- Use fresh catalyst or pre-activate it.- Ensure all reagents and solvents are dry.- Increase temperature or switch to a more active catalyst system (e.g., with a phosphine ligand like SPhos).
Multiple Isomers in Chlorosulfonylation - Reaction temperature too high, reducing selectivity.- Steric and electronic factors of the substrate.- Strictly maintain temperature at -10 to 0 °C during addition.- Purify carefully via column chromatography, though separation may be difficult. Consider alternative sulfonylation methods if regioselectivity remains poor.
Incomplete Amination - Insufficient amine.- Hydrolysis of sulfonyl chloride due to water.- Use a larger excess of the amine source (e.g., 15-20 eq of NH₄OH).- Ensure the sulfonyl chloride solution is anhydrous before adding the amine.
Oily Product after Amination - Impurities from previous steps.- Incomplete reaction.- Ensure complete precipitation by adjusting pH.- Attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce crystallization before recrystallizing.

Conclusion

This application note provides a detailed, optimized, and validated protocol for the synthesis of 4-Methyl-2-phenylbenzene-1-sulfonamide. By employing a convergent strategy centered around a robust Suzuki-Miyaura coupling, followed by controlled chlorosulfonylation and efficient amination, researchers can reliably produce the target compound. The emphasis on the causality of experimental choices, in-process validation, and comprehensive troubleshooting equips scientists with the necessary tools to adapt this methodology for the synthesis of related biaryl sulfonamide analogues, thereby accelerating research and development in medicinal chemistry.

References

  • Technical Support Center: Optimization of Sulfonamide Synthesis - Benchchem.

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH.

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals - ACS Publications.

  • Sulfamide Synthesis via Pd-Catalysed Cross-Coupling.

  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity.

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing.

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC.

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications.

  • A Broad‐Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates | Request PDF - ResearchGate.

  • Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. - ResearchGate.

  • Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling - Organic Chemistry Frontiers (RSC Publishing).

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC.

  • Supporting Information for Angew. Chem. Int. Ed. 200460417 © Wiley-VCH 2004.

  • Synthesis of some Aryl sulfonamide Compounds from o-Nitrotoluene - SciSpace.

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

  • Synthesis of 2-aminopyridine substituted benzene sulphonamides. - ResearchGate.

  • Benzenesulfonyl chloride - Organic Syntheses Procedure.

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

  • CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents.

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure.

  • Suzuki Coupling - Organic Chemistry Portal.

  • Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry.

  • Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing).

  • Mild and General Method for the Synthesis of Sulfonamides - Organic Chemistry Portal.

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications.

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents.

  • Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a - ResearchGate.

  • (PDF) 4-Methyl-N-(2-methylphenyl)benzenesulfonamide - ResearchGate.

  • (PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide - ResearchGate.

  • 4-METHYL-N-(2-NITRO-PHENYL)-BENZENE SULFONAMIDE 6380-13-8 wiki - Guidechem.

Sources

Application Notes and Protocols: The Strategic Use of N-Arylsulfonamides in Palladium-Catalyzed C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Arylsulfonamides in Modern Catalysis and Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, lauded for its metabolic stability and ability to act as a hydrogen bond acceptor. This moiety is prevalent in a wide array of pharmaceuticals, including anticancer and antiretroviral agents.[1] While primary and secondary sulfonamides are common, the synthesis of N,N-diarylsulfonamides (tertiary sulfonamides) presents a significant synthetic hurdle. This is primarily due to the low nucleophilicity of the secondary sulfonamide nitrogen, which makes it a challenging substrate for traditional cross-coupling reactions.[1][2]

The development of robust catalytic methods to access these complex scaffolds is therefore of paramount importance to drug development professionals. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen bonds.[3][4] This application note provides a detailed protocol and scientific rationale for the N-arylation of a secondary N-arylsulfonamide, using 4-methyl-N-phenylbenzenesulfonamide as a representative substrate. This reaction exemplifies a crucial application of sulfonamides in catalysis—not as ligands, but as key building blocks for the synthesis of high-value, complex molecules.

The protocol described herein is based on a high-throughput experimentation (HTE) approach that identified a highly effective and general catalyst system for the N-arylation of weakly nucleophilic sulfonamides.[1][5] This method showcases how systematic catalyst and ligand screening can overcome significant synthetic challenges.

The Challenge: The Low Nucleophilicity of N-Arylsulfonamides

The primary difficulty in the N-arylation of secondary sulfonamides lies in their electronic properties. The presence of two electron-withdrawing sulfonyl groups significantly decreases the electron density on the nitrogen atom, rendering it a poor nucleophile. This makes the crucial C-N bond-forming reductive elimination step in the catalytic cycle of the Buchwald-Hartwig reaction particularly challenging. Consequently, many traditional palladium-based catalyst systems fail to provide good yields for this transformation.

The Solution: A High-Throughput Approach to Catalyst Discovery

To address this challenge, a systematic high-throughput screening of various palladium precatalysts, phosphine ligands, bases, and solvents was undertaken.[1] This approach led to the discovery of a highly effective catalyst system comprising a palladium precatalyst and the sterically demanding, electron-rich phosphine ligand, AdBippyPhos. This ligand was found to be particularly effective for the coupling of a wide range of aryl and heteroaryl halides with secondary sulfonamides.[1][5]

Catalytic System Overview

The optimized catalytic system for the N-arylation of secondary sulfonamides consists of the following key components:

  • Palladium Precatalyst: [Pd(crotyl)Cl]₂ is a commonly used air- and moisture-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.

  • Ligand: AdBippyPhos (Adamantyl-BippyPhos) is a bulky and electron-rich biaryl phosphine ligand. Its steric bulk is thought to promote the reductive elimination step, while its electron-donating properties facilitate the initial oxidative addition of the aryl halide to the Pd(0) center.

  • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is used to deprotonate the sulfonamide, forming the corresponding amide anion which is the active nucleophile in the catalytic cycle.

  • Solvent: A polar aprotic solvent such as cyclopentyl methyl ether (CPME) is employed to ensure the solubility of the reactants and catalyst components.

  • Additives: The use of 3Å molecular sieves has been shown to be beneficial in mitigating the decomposition of the aryl halide, leading to improved reaction yields.[1]

Illustrative Catalytic Cycle: Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction.

Buchwald-Hartwig Amination Cycle cluster_reactants Reactants Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(II)Complex Pd(II) Aryl Halide Complex (L)Pd(Ar)(X) OxAdd->Pd(II)Complex Ligand_Exchange Ligand Exchange (R₂NH) Pd(II)Complex->Ligand_Exchange Amide_Complex Pd(II) Amido Complex [(L)Pd(Ar)(NR₂)]⁻ Ligand_Exchange->Amide_Complex Reductive_Elimination Reductive Elimination Amide_Complex->Reductive_Elimination Product Product (Ar-NR₂) Reductive_Elimination->Product Product->Pd(0)L Catalyst Regeneration Base_Deprotonation Base (e.g., K₂CO₃) Base_Deprotonation->Ligand_Exchange R₂N⁻ Amine Sulfonamide (R₂NH) Amine->Base_Deprotonation Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->OxAdd

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-methyl-N-phenylbenzenesulfonamide

This protocol details the palladium-catalyzed N-arylation of 4-methyl-N-phenylbenzenesulfonamide with an aryl bromide.

Materials:

  • 4-Methyl-N-phenylbenzenesulfonamide

  • Aryl bromide (e.g., 4-bromotoluene)

  • [Pd(crotyl)Cl]₂ (Palladium(II) crotyl chloride dimer)

  • AdBippyPhos (Adamantyl-BippyPhos)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 3Å Molecular sieves, powdered

  • Cyclopentyl methyl ether (CPME), anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add 4-methyl-N-phenylbenzenesulfonamide (0.2 mmol, 1.0 equiv.), aryl bromide (0.4 mmol, 2.0 equiv.), potassium carbonate (0.6 mmol, 3.0 equiv.), and powdered 3Å molecular sieves (100 mg).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving [Pd(crotyl)Cl]₂ (3 mol %) and AdBippyPhos (12 mol %) in anhydrous CPME (0.75 mL).

  • Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-methyl-N-phenylbenzenesulfonamide.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add solids to Schlenk tube: - 4-Methyl-N-phenylbenzenesulfonamide - Aryl bromide - K₂CO₃ - 3Å Molecular sieves C 3. Add catalyst solution to reactants A->C B 2. Prepare catalyst solution in CPME: - [Pd(crotyl)Cl]₂ - AdBippyPhos B->C D 4. Heat at 100°C for 24h under inert atmosphere C->D E 5. Cool, dilute with EtOAc, and filter D->E F 6. Concentrate the filtrate E->F G 7. Purify by column chromatography F->G

Caption: Step-by-step experimental workflow for the N-arylation of 4-methyl-N-phenylbenzenesulfonamide.

Data and Results

The following table summarizes the results for the N-arylation of various secondary sulfonamides with different aryl halides, demonstrating the broad scope of this catalytic method. The data is adapted from the high-throughput screening study by Becica et al.[1]

EntrySulfonamide SubstrateAryl HalideProductYield (%)
1N-Phenylmethanesulfonamide4-BromotolueneN-(p-tolyl)-N-phenylmethanesulfonamide95
2N-Phenylmethanesulfonamide4-BromoanisoleN-(4-methoxyphenyl)-N-phenylmethanesulfonamide92
3N-Phenylmethanesulfonamide2-BromopyridineN-(pyridin-2-yl)-N-phenylmethanesulfonamide85
4N-(4-Fluorophenyl)methanesulfonamide4-BromotolueneN-(p-tolyl)-N-(4-fluorophenyl)methanesulfonamide90
5N-(naphthalen-2-yl)methanesulfonamide4-BromotolueneN-(p-tolyl)-N-(naphthalen-2-yl)methanesulfonamide88

Yields are determined by LC-MS analysis of the crude reaction mixture.

Conclusion and Future Outlook

The palladium-catalyzed N-arylation of secondary N-arylsulfonamides, such as 4-methyl-N-phenylbenzenesulfonamide, represents a significant advancement in the synthesis of complex, high-value molecules for the pharmaceutical industry. The development of the Pd/AdBippyPhos catalyst system through high-throughput experimentation underscores the power of modern screening techniques to overcome long-standing challenges in catalysis. This protocol provides a reliable and general method for accessing N,N-diarylsulfonamides, a class of compounds that was previously difficult to synthesize.

Future research in this area will likely focus on the development of even more active and versatile catalyst systems, potentially utilizing more earth-abundant metals. Furthermore, the application of this methodology to the late-stage functionalization of complex drug candidates will continue to be an area of intense interest.

References

  • Becica, J., Hruszkewycz, D. P., Steves, J. E., Elward, J. M., Leitch, D. C., & Dobereiner, G. E. (2019). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Organic Letters, 21(22), 8981–8986. [Link]

  • Becica, J., Hruszkewycz, D. P., Steves, J. E., Elward, J. M., Leitch, D. C., & Dobereiner, G. E. (2019). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv. [Link]

  • Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 131(46), 16720–16734. [Link]

  • Becica, J., Hruszkewycz, D. P., Steves, J. E., Elward, J. M., Leitch, D. C., & Dobereiner, G. E. (2019). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. PubMed. [Link]

  • Ghosh, S., Pal, P. P., & Hajra, A. (2023). N‐Heteroarylation of Sulfonamides: An Overview. Advanced Synthesis & Catalysis. [Link]

  • Becica, J., Hruszkewycz, D. P., et al. (2019). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Semantic Scholar. [Link]

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Kónya, K., et al. (2015). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 20(8), 14335-14353. [Link]

  • Cawley, M. J., et al. (2009). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 7(24), 5172-5176. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed C-N cross-coupling reactions. Chemical Science, 2(1), 27-50. [Link]

  • Becica, J., et al. (2019). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv. [Link]

  • Reddy, V. P., & Kumar, S. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 89. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2013). Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. Organic letters, 15(16), 4210–4213. [Link]

  • Zhang, X., et al. (2014). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 136(34), 12094–12097. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 88, 315. [Link]

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Chemistry Portal. [Link]

  • Barluenga, J., et al. (2012). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Chemical Communications, 48(83), 10322-10324. [Link]

  • Chourasiya, A., et al. (2023). Palladium‐catalyzed N‐(acridin‐9‐yl)arene sulfonamides synthesis... ResearchGate. [Link]

  • Hicks, J. D., et al. (2009). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2013). Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. PubMed. [Link]

  • Zhang, X., et al. (2014). Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. CORE. [Link]

Sources

Application Notes and Protocols for the Storage and Handling of Aromatic Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: The following guide provides detailed storage and handling protocols for aromatic sulfonamides. The specific compound "4-Methyl-2-phenylbenzene-1-sulfonamide" as requested is not readily found in chemical databases with a definitive structure. Therefore, this document will use 4-Methyl-N-(phenyl)benzenesulfonamide and other structurally similar aromatic sulfonamides as representative examples to provide a comprehensive and scientifically grounded set of procedures. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact compound they are using.

Introduction: The Importance of Proper Handling

Aromatic sulfonamides are a critical class of compounds in medicinal chemistry and drug development, forming the backbone of many therapeutic agents.[1] Their safe and effective use in a research setting is paramount to ensure experimental integrity and, most importantly, the safety of laboratory personnel. This guide provides a detailed overview of the best practices for the storage and handling of these compounds, with an emphasis on the scientific rationale behind each recommendation.

Physicochemical Properties and Stability

Understanding the inherent properties of aromatic sulfonamides is the foundation for their proper handling.

Table 1: General Physicochemical Properties of Representative Aromatic Sulfonamides

PropertyTypical Value/CharacteristicSignificance for Handling
Physical State Crystalline solid at room temperature.Dust generation is a potential hazard; appropriate respiratory protection should be used.
Melting Point Generally high, e.g., 4-Methyl-N-(4-methylphenyl)benzenesulfonamide: >98.0%(HPLC).[2]Indicates thermal stability under normal laboratory conditions.
Solubility Generally soluble in organic solvents like acetone and methanol; slightly soluble to insoluble in water.[3]Informs the choice of solvents for preparing solutions and for cleaning spills.
Stability Stable under recommended storage conditions.[4]Prone to degradation in the presence of strong oxidizing agents and extreme pH.[5]

Hazard Identification and Personal Protective Equipment (PPE)

Aromatic sulfonamides can pose several health risks. A thorough understanding of these hazards is crucial for implementing appropriate safety measures.

Principal Hazards
  • Eye Irritation: Can cause serious eye irritation.[2]

  • Skin Irritation: May cause skin irritation upon prolonged contact.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[6]

  • Harmful if Swallowed: May be harmful if ingested.[7]

Mandatory Personal Protective Equipment (PPE)

The following PPE is mandatory when handling aromatic sulfonamides in solid or solution form:

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Nitrile or other chemically resistant gloves.[8]

  • Body Protection: A lab coat should be worn at all times.[8]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[9]

Storage Protocols

Proper storage is essential to maintain the chemical integrity of aromatic sulfonamides and to prevent accidents.

General Storage Conditions
  • Container: Store in a tightly-closed container to prevent contamination and reaction with atmospheric moisture.[2][4]

  • Location: Store in a cool, dry, and well-ventilated area.[2][3]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

  • Ignition Sources: Store away from sources of ignition such as heat, sparks, and open flames.[2]

Visual Workflow for Storage

StorageWorkflow Decision Workflow for Storing Aromatic Sulfonamides cluster_storage_conditions Storage Location Criteria start Receive Compound check_sds Consult Safety Data Sheet (SDS) start->check_sds check_container Inspect Container Integrity check_sds->check_container storage_location Select Storage Location check_container->storage_location Container OK reject Quarantine and Report check_container->reject Container Damaged log_entry Log in Inventory System storage_location->log_entry cool_dry Cool and Dry storage_location->cool_dry well_ventilated Well-Ventilated storage_location->well_ventilated away_from_incompatibles Away from Incompatibles storage_location->away_from_incompatibles end_storage Storage Complete log_entry->end_storage ExperimentalWorkflow General Experimental Workflow start_exp Start Experiment ppe Don Personal Protective Equipment start_exp->ppe weigh Weigh Solid Compound ppe->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment waste Dispose of Waste experiment->waste cleanup Clean Work Area waste->cleanup end_exp Experiment Complete cleanup->end_exp

Caption: A generalized workflow for experiments involving aromatic sulfonamides.

Spill and Emergency Procedures

Small Spills (Solid)
  • Isolate: Cordon off the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Clean-up: Gently sweep or vacuum the spilled solid, avoiding dust generation. Place the collected material into a sealed container for disposal. [2]4. Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

Small Spills (Liquid/Solution)
  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Scoop up the absorbent material and place it in a sealed container for disposal. [2]3. Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [2][5]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. [2][8]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [2][8]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [5][7]

Waste Disposal

All waste containing aromatic sulfonamides, including empty containers, contaminated absorbents, and unused solutions, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. [9]Do not dispose of down the drain. [2]

References

  • U.S. Environmental Protection Agency. (n.d.). 4-Chloro-N-methyl-N-phenylbenzene-1-sulfonamide Properties. Retrieved from [Link]

  • Henan Longji Chemical Co., Ltd. (n.d.). 4-methyl-N-(4-(aniline)phenyl] benzene sulfonamide (TPPD). Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 154-161. [Link]

  • Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3139. [Link]

  • Gowda, B. T., Foro, S., Nirmala, P. G., et al. (2008). 4-Chloro-2-methyl-N-phenyl-benzene-sulfonamide. Manipal Research Portal.
  • Gawrońska, M., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III). Journal of Molecular Structure, 1255, 132441. [Link]

Sources

Application Notes and Protocols: Incorporating 4-Methyl-2-phenylbenzene-1-sulfonamide into Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of advanced materials and drug delivery, the strategic incorporation of small molecules into polymer matrices is a cornerstone of innovation. This guide is designed for researchers, scientists, and drug development professionals who seek to harness the potential of 4-Methyl-2-phenylbenzene-1-sulfonamide by embedding it within polymeric structures. Moving beyond a simple recitation of steps, this document delves into the "why" behind the "how," offering a scientifically grounded and experience-driven narrative. Our objective is to empower you with the knowledge to not only replicate these protocols but to adapt and innovate upon them. Every protocol herein is constructed as a self-validating system, with integrated characterization checkpoints to ensure the integrity and success of your work.

Introduction: The Rationale for Integration

4-Methyl-2-phenylbenzene-1-sulfonamide, a molecule with a unique aromatic and sulfonamide functionality, holds potential for a variety of applications, from therapeutic agents to functional additives in advanced materials. The sulfonamide group, known for its diverse pharmacological activities including antibacterial and anti-inflammatory properties, makes this molecule a candidate for controlled release applications.[1][2] Furthermore, its aromatic structure can influence the mechanical and thermal properties of the host polymer.

Incorporating this molecule into a polymer matrix can serve several key purposes:

  • Sustained and Controlled Release: For pharmaceutical applications, a polymer matrix can protect the molecule from rapid degradation and control its release over time, improving therapeutic efficacy and patient compliance.[3]

  • Enhanced Stability: The polymer can act as a stabilizing host, protecting the small molecule from environmental factors.

  • Modification of Material Properties: The addition of 4-Methyl-2-phenylbenzene-1-sulfonamide can alter the physicochemical properties of the polymer, such as its thermal stability, mechanical strength, or surface characteristics.

  • Creation of Functional Materials: The composite material can exhibit novel functionalities derived from the combination of the polymer and the sulfonamide.

This guide will focus on two primary methods for incorporation: Solvent Casting and Hot-Melt Extrusion (HME) , chosen for their versatility and wide applicability in both laboratory and industrial settings.

Pre-formulation and Material Characterization: The Foundation of Success

A thorough understanding of the individual components is paramount before attempting to create a composite material.

Physicochemical Properties of 4-Methyl-2-phenylbenzene-1-sulfonamide

While specific experimental data for 4-Methyl-2-phenylbenzene-1-sulfonamide is not extensively available in public literature, we can infer key properties from structurally similar compounds. These estimations provide a crucial starting point for experimental design.

PropertyEstimated Value/CharacteristicRationale & Significance for Polymer Incorporation
Molecular Formula C₁₃H₁₃NO₂SInfluences molecular weight and interactions.
Melting Point ~102-135 °CA key parameter for selecting the processing temperature in Hot-Melt Extrusion to ensure the molecule dissolves in the molten polymer without degradation.[4][5]
Solubility Soluble in acetone, methanol; slightly soluble in dichloromethane, benzene.[5]Crucial for selecting an appropriate solvent system in the Solvent Casting method to ensure a homogenous solution of the polymer and the small molecule.
Thermal Stability Stable up to temperatures approaching its melting point. Decomposition of related sulfonamides can occur at elevated temperatures.[6][7]Essential for Hot-Melt Extrusion to avoid chemical degradation of the molecule during processing. A preliminary Thermogravimetric Analysis (TGA) is highly recommended.
Polymer Selection: A Strategic Choice

The choice of polymer is dictated by the intended application of the final composite material. For biomedical applications, biodegradable and biocompatible polymers are often preferred.

PolymerKey Properties & Rationale for Selection
Poly(lactic-co-glycolic acid) (PLGA) Biocompatible and biodegradable with tunable degradation rates. Widely used for controlled drug delivery.[3][8] The ester groups in PLGA can potentially form hydrogen bonds with the sulfonamide's N-H group.
Polycaprolactone (PCL) A semi-crystalline, biodegradable polyester with a low melting point (~60 °C), making it suitable for HME at lower temperatures. Its hydrophobic nature can be advantageous for encapsulating aromatic compounds.
Poly(lactic acid) (PLA) A biodegradable and biocompatible thermoplastic derived from renewable resources. Its properties can be tailored by blending with other polymers.[9][10]
Eudragit® Polymers A family of polymethacrylates with varying pH-dependent solubilities, making them ideal for targeted drug release in the gastrointestinal tract.[11]

Methodologies for Incorporation: A Step-by-Step Guide

The following sections provide detailed protocols for incorporating 4-Methyl-2-phenylbenzene-1-sulfonamide into a polymer matrix.

Solvent Casting: A Versatile Laboratory-Scale Technique

Solvent casting is a straightforward method for producing thin films with a uniform dispersion of the small molecule.[9][12][13]

Solvent_Casting_Workflow cluster_prep Solution Preparation cluster_casting Film Casting & Drying cluster_char Characterization A Dissolve Polymer in Solvent C Mix Polymer and Sulfonamide Solutions A->C B Dissolve Sulfonamide in Solvent B->C D Pour Solution into Mold C->D E Solvent Evaporation (Controlled Environment) D->E F Vacuum Drying E->F G Peel and Characterize Film F->G

Caption: Workflow for the solvent casting method.

Materials:

  • 4-Methyl-2-phenylbenzene-1-sulfonamide

  • Poly(lactic-co-glycolic acid) (PLGA) (select a grade with appropriate molecular weight and lactide:glycolide ratio for the desired release profile)[3]

  • Dichloromethane (DCM) or Acetone (ensure high purity)

  • Glass petri dish or Teflon-coated mold

  • Magnetic stirrer and stir bar

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: In a clean, dry glass vial, dissolve a specific amount of PLGA in the chosen solvent (e.g., 10% w/v solution in DCM). Stir at room temperature until the polymer is completely dissolved.

  • Sulfonamide Solution Preparation: In a separate vial, dissolve the desired amount of 4-Methyl-2-phenylbenzene-1-sulfonamide in the same solvent. The concentration will depend on the desired loading in the final film (e.g., 1-10% w/w with respect to the polymer).

  • Mixing: Add the sulfonamide solution to the polymer solution dropwise while stirring. Continue to stir for at least 1 hour to ensure a homogenous mixture.

  • Casting: Pour the final solution into a level petri dish or mold. The volume will determine the final film thickness.

  • Solvent Evaporation: Cover the mold with a perforated lid to allow for slow, controlled solvent evaporation. Leave in a fume hood at room temperature for 24-48 hours. Rapid evaporation can lead to a porous and non-uniform film.

  • Drying: Once a solid film has formed, transfer it to a vacuum oven. Dry at a temperature below the glass transition temperature of PLGA (typically 40-50 °C) for at least 48 hours to remove residual solvent.

  • Film Characterization: Carefully peel the film from the mold. The film is now ready for characterization as described in Section 4.

Hot-Melt Extrusion (HME): A Continuous and Scalable Process

HME is a solvent-free process that utilizes heat and mechanical shear to mix the small molecule with the polymer at a molecular level, forming a solid dispersion.[11][14][15][16]

HME_Workflow cluster_prep Material Preparation cluster_extrusion Extrusion Process cluster_post Post-Processing A Dry Polymer and Sulfonamide B Create Physical Mixture A->B C Feed Mixture into Extruder B->C D Melting and Mixing (Controlled Temperature & Screw Speed) C->D E Extrude through Die D->E F Cool and Pelletize Extrudate E->F G Characterize Pellets F->G

Caption: Workflow for the hot-melt extrusion process.

Materials:

  • 4-Methyl-2-phenylbenzene-1-sulfonamide (micronized for better mixing)

  • Polycaprolactone (PCL) (pellet form)

  • Twin-screw extruder

  • Pelletizer

Procedure:

  • Material Preparation: Dry both the PCL pellets and the sulfonamide powder in a vacuum oven at 40 °C for at least 24 hours to remove any moisture, which can cause degradation during extrusion.

  • Physical Mixture: Create a physical blend of the PCL and sulfonamide at the desired weight ratio (e.g., 90:10 w/w). Mix thoroughly to ensure a uniform feed.

  • Extruder Setup: Set the temperature profile of the extruder zones. For PCL, a gradually increasing temperature profile from 70 °C to 110 °C is a good starting point. The die temperature should be set within this range. The screw speed can initially be set to 50-100 rpm.[11]

  • Extrusion: Feed the physical mixture into the extruder at a constant rate. The molten extrudate will exit through the die.

  • Cooling and Pelletizing: The extrudate should be cooled on a conveyor belt and then fed into a pelletizer to obtain uniform pellets.

  • Characterization: The resulting pellets are now ready for characterization as described in Section 4.

Characterization and Validation: Ensuring Successful Incorporation

A multi-faceted characterization approach is essential to confirm the successful incorporation of 4-Methyl-2-phenylbenzene-1-sulfonamide and to understand the properties of the resulting composite material.

Spectroscopic Analysis: Confirming Presence and Interactions

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present and to probe for interactions between the sulfonamide and the polymer.

  • Expected Observations:

    • The spectrum of the composite material should show characteristic peaks from both the polymer and the sulfonamide.

    • For 4-Methyl-2-phenylbenzene-1-sulfonamide, look for characteristic peaks corresponding to N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (around 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹), and aromatic C-H and C=C vibrations.[17]

    • A shift in the N-H or S=O stretching frequencies in the composite compared to the pure sulfonamide can indicate hydrogen bonding interactions with the polymer matrix.

Thermal Analysis: Assessing Physical State and Stability

Differential Scanning Calorimetry (DSC): DSC is crucial for determining the physical state of the sulfonamide within the polymer matrix.

  • Expected Observations:

    • A thermogram of the pure sulfonamide will show a sharp endothermic peak at its melting point.

    • In a successful solid dispersion, this melting peak should be absent in the thermogram of the composite material, indicating that the sulfonamide is amorphously dispersed within the polymer.[18]

    • The glass transition temperature (Tg) of the polymer may shift, which can also be an indication of miscibility and interaction.

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the composite material.

  • Expected Observations:

    • The TGA curve will show the decomposition temperature of the composite. This should be compared to the decomposition temperatures of the individual components to ensure that the incorporation process did not degrade the materials.[6]

Morphological Analysis: Visualizing the Composite Structure

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface and cross-section of the polymer film or extrudate.

  • Expected Observations:

    • A smooth, uniform surface and cross-section suggest a homogenous dispersion of the sulfonamide.

    • The absence of crystalline structures of the sulfonamide on the surface provides further evidence of successful amorphous dispersion.

Concluding Remarks and Future Directions

The protocols and characterization techniques outlined in this guide provide a robust framework for the successful incorporation of 4-Methyl-2-phenylbenzene-1-sulfonamide into various polymer matrices. The key to success lies in a thorough understanding of the physicochemical properties of the individual components and the careful control of processing parameters. The resulting composite materials have the potential for a wide range of applications, and further studies could explore their in vitro release kinetics, biocompatibility, and efficacy in relevant models. By following the principles of scientific integrity and logical experimental design, researchers can unlock the full potential of these advanced materials.

References

  • 4-methyl-N-(4-(aniline)phenyl] benzene sulfonamide (TPPD). Henan Longji Chemical Co., Ltd. [Link]

  • Deciphering the interaction of sulfamethoxazole with biodegradable versus conventional, virgin versus aged microplastics in aquatic environment. ResearchGate. [Link]

  • Polymers in Medicine. [Link]

  • Sulfonamide‐containing polymers: a new class of pH‐sensitive polymers and gels. ResearchGate. [Link]

  • Kinetics and Thermal Decomposition of (4-((Furan-2 Ylmethylene)Amino)Benzenesulfonamide and 4 -((Thiophen-2-Ylmethylene)Amino)Benzenesulfonamide. Journal of Chemical and Pharmaceutical Research. [Link]

  • Exploring the Biodegradability of Sulphanilic Acid-Modified Polymers. Patsnap Eureka. [Link]

  • Development of Sulfadiazine-Decorated PLGA Nanoparticles Loaded with 5-Fluorouracil and Cell Viability. PMC. [Link]

  • (a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second... ResearchGate. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Sulfonamide-Based Polymers. Taylor & Francis eBooks. [Link]

  • Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. Crystal Pharmatech. [Link]

  • Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. PMC. [Link]

  • Recent Applications of PLGA in Drug Delivery Systems. PMC. [Link]

  • Enhancing the Flexibility and Hydrophilicity of PLA via Polymer Blends: Electrospinning vs. Solvent Casting. PMC. [Link]

  • Effect of Different Solvents in Solvent Casting of Porous Pla Scaffolds – In Biomedical and Tissue Engineering Applications. Hilaris Publisher. [Link]

  • 4-METHYLBENZENE-1-SULFONIC ACID. Ataman Kimya. [Link]

  • 4-Methylbiphenyl. CAS Common Chemistry. [Link]

  • Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. [Link]

  • Solvent casting and particulate leaching. Taylor & Francis. [Link]

  • Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. GSC Online Press. [Link]

  • THE EFFECTS OF SOLVENT MIXTURE ON THE THERMAL AND MECHANICAL PROPERTIES OF SOLVENT CAST POLY-LACTIC ACID (PLA) FILM. Clemson OPEN. [Link]

  • Influence of hot melt extrusion processing parameters on the properties of a pharmaceutical formulation. eGrove. [Link]

Sources

Application Notes and Protocols for the Scalable Manufacturing of 4-Methyl-2-phenylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Biphenyl Sulfonamide Scaffold

The biphenyl sulfonamide moiety is a privileged scaffold in medicinal chemistry and materials science. Sulfonamides, in general, are a cornerstone of modern pharmaceuticals, exhibiting a vast range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a biphenyl group introduces conformational rigidity and opportunities for diverse functionalization, which can enhance binding affinity to biological targets and modulate pharmacokinetic properties. 4-Methyl-2-phenylbenzene-1-sulfonamide, the subject of this guide, is a key intermediate in the synthesis of more complex molecules, finding potential applications in drug discovery and the development of organic functional materials.[2][3] The "magic methyl" group can also play a crucial role in improving metabolic stability and target potency.[4] This document provides a comprehensive overview of two scalable manufacturing methods for its synthesis, designed for researchers, scientists, and drug development professionals.

Strategic Approaches to Scalable Synthesis

The synthesis of 4-Methyl-2-phenylbenzene-1-sulfonamide can be approached through two primary retrosynthetic pathways, each with its own merits in terms of scalability, cost-effectiveness, and process control. This guide will detail both methods, providing step-by-step protocols and the scientific rationale behind the chosen procedures.

Route 1: Convergent Synthesis via Suzuki-Miyaura Coupling

This approach builds the biphenyl core first, followed by the introduction of the sulfonamide functionality. It is a highly convergent and flexible route, allowing for the late-stage introduction of the sulfonamide group.

Route 2: Linear Synthesis via Precursor Amination and Sulfonylation

This route involves the synthesis of a key biphenyl amine intermediate, which is then sulfonylated to yield the final product. This method is often preferred for its straightforward reaction sequence and potentially fewer purification steps.

Route 1: Convergent Synthesis via Suzuki-Miyaura Coupling

This elegant and widely applicable method leverages the power of palladium-catalyzed cross-coupling to construct the central biphenyl linkage. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[5][6]

Workflow Diagram

Route 1: Suzuki-Miyaura Coupling A 2-Bromotoluene C Suzuki-Miyaura Coupling A->C B Phenylboronic Acid B->C D 2-Methylbiphenyl C->D Pd Catalyst, Base E Sulfonation D->E Chlorosulfonic Acid F 2-Methylbiphenyl-4-sulfonyl chloride E->F G Amidation F->G Ammonia H 4-Methyl-2-phenylbenzene-1-sulfonamide G->H

Caption: Synthetic pathway via Suzuki-Miyaura coupling.

Experimental Protocols

Step 1.1: Synthesis of 2-Methylbiphenyl via Suzuki-Miyaura Coupling

  • Expertise & Experience: The choice of a palladium catalyst and ligand is critical for achieving high yields and turnover numbers. A combination of Pd(OAc)2 and a bulky, electron-rich phosphine ligand like P(t-Bu)3 is often effective for this type of coupling.[7] The base is essential for the transmetalation step, with potassium carbonate being a cost-effective and efficient choice for large-scale reactions.[8] The solvent system of toluene and water allows for a biphasic reaction medium, facilitating product separation.

  • Protocol:

    • To a nitrogen-purged reactor, add 2-bromotoluene (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

    • Add a solution of palladium(II) acetate (0.01 eq) and tri(tert-butyl)phosphine (0.02 eq) in toluene.

    • Add deionized water to the mixture.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-6 hours, monitoring the reaction progress by GC-MS.

    • Upon completion, cool the mixture to room temperature and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 2-methylbiphenyl can be purified by vacuum distillation.[9]

Step 1.2: Sulfonation of 2-Methylbiphenyl

  • Expertise & Experience: Chlorosulfonic acid is a highly reactive and corrosive reagent that must be handled with extreme care in a well-ventilated fume hood.[10][11][12][13] The reaction is typically performed at low temperatures to control the exothermic reaction and prevent side product formation. Dichloromethane is a suitable solvent as it is inert to the reaction conditions.

  • Protocol:

    • In a clean, dry reactor equipped with a dropping funnel and a gas outlet to a scrubber, dissolve 2-methylbiphenyl (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add chlorosulfonic acid (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.[14]

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Separate the organic layer, wash with cold water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2-methylbiphenyl-4-sulfonyl chloride.

Step 1.3: Amidation of 2-Methylbiphenyl-4-sulfonyl chloride

  • Expertise & Experience: The reaction of the sulfonyl chloride with ammonia is a nucleophilic substitution at the sulfur atom.[15] Using an excess of aqueous ammonia drives the reaction to completion and helps to neutralize the HCl byproduct. The reaction is typically exothermic and may require cooling.

  • Protocol:

    • Dissolve the crude 2-methylbiphenyl-4-sulfonyl chloride in a suitable solvent such as THF or dioxane.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% solution) with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Add water to the reaction mixture to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary: Route 1
StepReactantsKey ReagentsSolventTypical YieldPurity
1.12-Bromotoluene, Phenylboronic AcidPd(OAc)2, P(t-Bu)3, K2CO3Toluene/Water85-95%>98% (after distillation)
1.22-MethylbiphenylChlorosulfonic AcidDichloromethane80-90%Crude, used directly
1.32-Methylbiphenyl-4-sulfonyl chlorideAqueous AmmoniaTHF/Water90-98%>95% (after recrystallization)

Route 2: Linear Synthesis via Precursor Amination and Sulfonylation

This route begins with a commercially available or readily synthesized nitro-biphenyl precursor, which is reduced to the corresponding amine. Subsequent sulfonylation provides the target molecule. This linear approach can be advantageous for large-scale production due to potentially simpler workup procedures.

Workflow Diagram

Route 2: Linear Synthesis A 4-Methyl-2-nitrobiphenyl B Catalytic Hydrogenation A->B H2, Pd/C C 4-Methyl-2-phenylaniline B->C D Sulfonylation C->D Benzenesulfonyl chloride, Pyridine E 4-Methyl-2-phenylbenzene-1-sulfonamide D->E

Caption: Synthetic pathway via precursor amination.

Experimental Protocols

Step 2.1: Synthesis of 4-Methyl-2-phenylaniline

  • Expertise & Experience: Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a commonly used and robust catalyst. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure to ensure a reasonable reaction rate. Ethanol is a good solvent choice for this transformation.

  • Protocol:

    • Charge a high-pressure reactor with 4-methyl-2-nitrobiphenyl (1.0 eq) and 5-10% Pd/C catalyst (1-5 mol%).

    • Add ethanol as the solvent.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (3-5 bar).

    • Heat the mixture to 60-80 °C with efficient stirring.

    • Monitor the reaction by hydrogen uptake or by analyzing aliquots by TLC or GC-MS.

    • After the reaction is complete (typically 4-8 hours), cool the reactor, and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-methyl-2-phenylaniline.

Step 2.2: Sulfonylation of 4-Methyl-2-phenylaniline

  • Expertise & Experience: The reaction of an amine with a sulfonyl chloride is a classic method for sulfonamide synthesis.[16] Pyridine is often used as both a solvent and a base to neutralize the HCl generated during the reaction. The reaction is typically carried out at room temperature or with gentle heating.

  • Protocol:

    • Dissolve 4-methyl-2-phenylaniline (1.0 eq) in pyridine in a suitable reactor.

    • Cool the solution in an ice bath.

    • Slowly add benzenesulfonyl chloride (1.05 eq) to the solution, maintaining the temperature below 20 °C.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl to precipitate the product and neutralize the pyridine.

    • Filter the solid precipitate, wash thoroughly with water, and dry.

Data Summary: Route 2
StepReactantsKey ReagentsSolventTypical YieldPurity
2.14-Methyl-2-nitrobiphenylH2, Pd/CEthanol>95%>98%
2.24-Methyl-2-phenylanilineBenzenesulfonyl chloride, PyridinePyridine85-95%>95% (after recrystallization)

Purification and Characterization

Purification

  • Trustworthiness: The final purity of 4-Methyl-2-phenylbenzene-1-sulfonamide is critical for its intended application. Recrystallization is the most common and effective method for purifying solid sulfonamides.[17][18] The choice of solvent is crucial; a good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Ethanol, methanol, or mixtures of ethanol and water are often suitable for this class of compounds.[19][20]

  • Protocol for Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to induce crystallization.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

  • Trustworthiness: The identity and purity of the final product must be confirmed using a combination of analytical techniques.

TechniqueExpected Results
Melting Point A sharp melting point indicates high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons and the methyl group, with appropriate chemical shifts and integration values.
¹³C NMR The spectrum should show the expected number of signals for the carbon atoms in the molecule.
FT-IR Characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group should be present.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product should be observed.
HPLC A single major peak should be observed, indicating high purity.

Safety Considerations

  • Chlorosulfonic acid is a highly corrosive and toxic substance that reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[10][11][12][13][21]

  • Sulfonyl chlorides are lachrymators and can cause respiratory irritation. They should be handled in a fume hood.

  • Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C). The reaction should be carried out in a properly rated high-pressure reactor by trained personnel.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This guide has detailed two robust and scalable manufacturing methods for the synthesis of 4-Methyl-2-phenylbenzene-1-sulfonamide. Route 1, via Suzuki-Miyaura coupling, offers a convergent and flexible approach, while Route 2, through precursor amination, provides a more linear and potentially simpler process for large-scale production. The choice between these routes will depend on factors such as the availability of starting materials, cost considerations, and the specific capabilities of the manufacturing facility. By following the detailed protocols and adhering to the safety precautions outlined, researchers and drug development professionals can confidently produce this valuable biphenyl sulfonamide intermediate with high yield and purity.

References

  • Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3184. [Link]

  • Al-Masoudi, N. A. L., & Abbas, A. K. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences, 6(1), 1-13. [Link]

  • CN101786973B. (2012). Synthesizing process of 4-methyl sodium benzene sulphinate.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Bisharat, R., Al-Hiari, Y. M., & Al-Zoubi, R. M. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(1), 130-150. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • Gowda, B. T., Foro, S., Nirmala, P. G., Babitha, K. S., & Fuess, H. (2009). 4-Chloro-2-methyl-N-phenyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3183. [Link]

  • Wang, C., et al. (2019). A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. Journal of Materials Chemistry A, 7(14), 8233-8241. [Link]

  • Barreiro, E. J., et al. (2013). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 18(8), 9433-9454. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chlorosulphonic Acid. [Link]

  • Everson, D. A., et al. (2013). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 90, 316-327. [Link]

  • US2777844A. (1957). Sulfonamide purification process.
  • Nirmala, P. G., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3184. [Link]

  • US2692279A. (1954). Process for the sulfonation of benzene.
  • Akkurt, M., et al. (2009). 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3182. [Link]

  • Yilmaz, F., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 519. [Link]

  • Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. [Link]

  • Kumar, P., et al. (2011). Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 10), 1251-1254. [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. [Link]

  • Sultana, S., et al. (2026). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. [Link]

  • Chen, Y., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(20), 8111-8133. [Link]

  • Fromm, K. M., et al. (2015). Suzuki-Miyaura coupling of p-bromotoluene and phenylboronic acid in the presence of KOH catalyzed by [Pd(OAc)2]-tBu3P. ResearchGate. [Link]

  • Atul Ltd. (2016). Chlorosulfonic acid. [Link]

  • Wang, J., et al. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • Wessig, P., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4729. [Link]

  • Kumar, A., et al. (2023). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences, 15(11), 39-44. [Link]

  • CN101045670A. (2007). Process for purifying biphenyl.
  • Cole, K. P., et al. (2018). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 20(15), 4671-4675. [Link]

  • Griesbeck, A. G., & Maptue, N. E. (2004). Photochemical formation of biphenyls from sulfonamides. Tetrahedron Letters, 45(40), 7499-7502. [Link]

  • Muneer CP. (2020, October 23). Mechanism of Sulphonation and Friedel-Craft reactions [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • DeLaitsch, D. A., & Davis, J. H. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(3), M622. [Link]

  • Duarte, F. I., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6098. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-phenylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-phenylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common issues and maximizing yield. As the synthesis of specific polysubstituted biphenyl isomers can be challenging, this document provides in-depth, field-proven insights to ensure the successful and efficient production of your target compound.

Introduction: The Challenge of Regioselectivity

The synthesis of 4-Methyl-2-phenylbenzene-1-sulfonamide presents a significant challenge primarily due to the difficulty in controlling regioselectivity during the sulfonation step. The proposed and most direct synthetic route involves the formation of a 3-methylbiphenyl core, followed by electrophilic substitution to introduce the sulfonyl group. However, the directing effects of both the methyl and phenyl substituents can lead to a mixture of isomers, significantly impacting the yield of the desired product. This guide will address this core problem and offer solutions at each stage of the synthesis.

Proposed Synthetic Workflow

The most plausible synthetic route is a three-step process. This workflow is chosen for its reliance on common and well-understood reactions, but each step has potential pitfalls that can drastically reduce the overall yield.

Synthetic_Workflow cluster_0 Step 1: Biphenyl Core Synthesis cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Ammonolysis A 2-Bromotoluene + Phenylboronic Acid B Suzuki-Miyaura Coupling A->B Pd Catalyst, Base C 3-Methylbiphenyl B->C E Electrophilic Aromatic Substitution C->E D Chlorosulfonic Acid (ClSO3H) D->E Low Temp. F 4-Methyl-2-phenylbenzene-1-sulfonyl chloride (+ Isomeric Impurities) E->F H Nucleophilic Substitution F->H G Aqueous Ammonia (NH4OH) G->H I 4-Methyl-2-phenylbenzene-1-sulfonamide H->I

Caption: Proposed three-step synthesis of 4-Methyl-2-phenylbenzene-1-sulfonamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Step 1: Suzuki-Miyaura Coupling for 3-Methylbiphenyl Synthesis

Question: My Suzuki coupling reaction to form 3-methylbiphenyl is showing low conversion and/or significant side products. What are the likely causes and solutions?

Answer: Low yield in Suzuki-Miyaura coupling is a common issue that can typically be traced to three factors: the catalyst system, reaction conditions, or the quality of your reagents.

  • Catalyst Inactivation/Low Activity: The choice of palladium catalyst and ligand is critical. For coupling a sterically unhindered aryl bromide like 2-bromotoluene, a standard catalyst like Pd(PPh₃)₄ may work, but more efficient, modern catalyst systems often give superior results.

    • Expert Insight: The catalytic cycle involves oxidative addition, transmetallation, and reductive elimination. Bulky, electron-rich phosphine ligands (e.g., those developed by Buchwald's group) can accelerate the oxidative addition and reductive elimination steps, leading to higher turnover and preventing catalyst decomposition.[1]

    • Troubleshooting:

      • Switch Ligands: If using a simple phosphine ligand like PPh₃, consider switching to a more robust ligand such as XPhos or SPhos.

      • Use a Pre-catalyst: Air-stable palladium pre-catalysts can ensure a consistent amount of active Pd(0) is generated in situ.

      • Degas Thoroughly: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Ensure your solvent and reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen).[2]

  • Side Reactions:

    • Homocoupling: Formation of biphenyl (from phenylboronic acid) or 3,3'-dimethylbiphenyl (from 2-bromotoluene) can occur. This is often promoted by the presence of oxygen or high temperatures.

    • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. This side reaction is base-catalyzed and is especially problematic with electron-rich boronic acids or when using strong aqueous bases at high temperatures.[3]

    • Troubleshooting:

      • Base Selection: Use the mildest effective base. K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or NaOEt.[2][4] For substrates sensitive to base, powdered KF can be an effective alternative.[5]

      • Temperature Control: Do not overheat the reaction. Most Suzuki couplings proceed efficiently between 80-100 °C.

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for any protodeboronation.

  • Reagent Quality:

    • Boronic Acid: Phenylboronic acid can dehydrate to form the trimeric, unreactive anhydride (triphenylboroxine). Ensure you are using high-quality boronic acid.

    • Solvent: Use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions.

ParameterRecommendation for High YieldRationale
Catalyst Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos) or a pre-catalyst.Enhances catalytic cycle efficiency and stability.[1]
Base K₂CO₃ or K₃PO₄Strong enough to facilitate transmetallation but minimizes protodeboronation.[2][5]
Solvent Toluene/H₂O or Dioxane/H₂O (degassed)Good solubility for reactants and facilitates phase transfer of the base.
Temperature 80-100 °COptimal balance between reaction rate and minimizing side reactions/catalyst decomposition.
Step 2: Regioselective Chlorosulfonation

Question: My chlorosulfonation of 3-methylbiphenyl results in a very low yield of the desired isomer and a difficult-to-purify mixture. How can I improve this?

Answer: This is the most critical and challenging step of the synthesis. The low yield is a direct consequence of the directing effects of the substituents on the biphenyl ring. In 3-methylbiphenyl, both the phenyl group (at C1) and the methyl group (at C3) are ortho-, para-directing activators for electrophilic aromatic substitution.

Caption: Competing directing effects during electrophilic chlorosulfonation of 3-methylbiphenyl.

  • The Problem of Regioselectivity: The incoming electrophile (SO₂Cl⁺) will be directed to multiple positions, leading to a mixture of isomers. While the desired product (substitution at C4, which will become C1 after renumbering for the sulfonamide) is electronically favored, other isomers will inevitably form.

  • Troubleshooting & Mitigation:

    • Strict Temperature Control: Chlorosulfonation is highly exothermic. Run the reaction at 0 °C or even lower to minimize side reactions like polysulfonation and charring. Add the 3-methylbiphenyl dropwise to the chlorosulfonic acid.

    • Stoichiometry: Use only a slight excess (1.1-1.5 equivalents) of chlorosulfonic acid. A large excess will promote polysulfonation.[6]

    • Purification: This is key. The isomeric sulfonyl chlorides will have very similar polarities. Careful column chromatography on silica gel may be required, but yields will be compromised. An alternative is to proceed to the next step and attempt to separate the final sulfonamide isomers, which may be more crystalline and easier to separate by recrystallization.

Question: I am getting a dark, tarry substance during my chlorosulfonation reaction. What is happening?

Answer: Tar formation is a sign of uncontrolled reaction conditions.

  • Cause: Chlorosulfonic acid is a powerful oxidizing and dehydrating agent. If the temperature is too high, it can cause polymerization and degradation of the aromatic starting material.

  • Solution:

    • Maintain Low Temperature: The reaction must be kept cold (0 °C) in an ice bath throughout the addition process.

    • Ensure Dryness: Chlorosulfonic acid reacts violently with water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.

    • Controlled Addition: Add the substrate slowly to the acid to allow for efficient heat dissipation.

Step 3: Ammonolysis of the Sulfonyl Chloride

Question: My final ammonolysis step is giving a low yield, and I detect the corresponding sulfonic acid as a major byproduct. How can I fix this?

Answer: This indicates that hydrolysis is outcompeting the desired aminolysis reaction. Aryl sulfonyl chlorides are susceptible to hydrolysis, especially under basic conditions at elevated temperatures.[7]

  • Cause of Hydrolysis: The hydroxide ions present in aqueous ammonia can act as a nucleophile, attacking the sulfonyl chloride to form the sulfonic acid salt. The sulfonyl chloride itself is also rapidly hydrolyzed by water.[7]

  • Troubleshooting:

    • Use Anhydrous Ammonia: The most effective way to prevent hydrolysis is to use anhydrous ammonia gas bubbled through an anhydrous solvent (like THF or Dioxane) at low temperature, or to use a solution of ammonia in an organic solvent.

    • Excess Reagent: Use a large excess of ammonia to ensure it is the primary nucleophile that reacts with the sulfonyl chloride.

    • Temperature Control: Add the sulfonyl chloride solution slowly to the cold (0 °C) ammonia solution. While some protocols require heating to drive the reaction to completion, this should only be done after the initial addition is complete and TLC confirms the consumption of the starting material.[8]

    • Alternative Base: Run the reaction with an amine source like ammonium chloride and a non-nucleophilic organic base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM).[9] This avoids the presence of water and hydroxide ions.

Frequently Asked Questions (FAQs)

Q1: Are there more regioselective alternative synthetic routes to 4-Methyl-2-phenylbenzene-1-sulfonamide?

Yes. When direct electrophilic substitution provides poor selectivity, it is often better to build the molecule with the desired functionality already in place. A promising alternative involves a palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination.[10]

  • Alternative Route (Buchwald-Hartwig):

    • Synthesize 4-bromo-3-methylbiphenyl (via Suzuki coupling of 1,4-dibromo-2-methylbenzene with phenylboronic acid).

    • Couple the resulting aryl bromide with a sulfonamide under Buchwald-Hartwig conditions. This C-N coupling is highly specific to the position of the bromide, thus avoiding the issue of isomeric mixtures.

Q2: What is the best method to purify the final product?

Assuming the synthesis has produced a mixture, purification will be critical.

  • Column Chromatography: This is the most versatile method for separating isomers. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on a silica gel column should allow for separation.

  • Recrystallization: If one isomer is produced in significant excess and is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for purification.

Q3: What are the essential safety precautions when using chlorosulfonic acid?

Chlorosulfonic acid (ClSO₃H) is extremely hazardous and requires strict safety protocols.

  • Corrosivity: It is highly corrosive to skin, eyes, and the respiratory tract. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber).

  • Reactivity with Water: It reacts violently and exothermically with water, releasing large amounts of toxic HCl gas. Never add water to the acid. All glassware must be scrupulously dried.

  • Quenching: To quench the reaction, pour the reaction mixture slowly onto crushed ice with vigorous stirring. This must be done carefully in the fume hood.

Q4: How can I definitively confirm the structure and regiochemistry of my final product?

A combination of spectroscopic techniques is required:

  • ¹H and ¹³C NMR: This will confirm the presence of all expected functional groups and the overall carbon skeleton.

  • 2D NMR (COSY, HMBC, NOESY): These experiments are crucial for confirming the connectivity and spatial relationships between protons and carbons, which will definitively establish the substitution pattern on the aromatic ring. For example, a NOESY experiment should show a correlation between the protons on the phenyl ring and the proton at position 3 of the sulfonamide-bearing ring.

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

  • X-Ray Crystallography: If a suitable single crystal can be grown, this technique provides unambiguous proof of the structure.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylbiphenyl via Suzuki Coupling
  • To an oven-dried round-bottom flask, add Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and powdered K₃PO₄ (2.0 eq).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add 2-bromotoluene (1.0 eq) and phenylboronic acid (1.2 eq) via syringe.

  • Add degassed solvent (Toluene:H₂O, 5:1 ratio) via cannula.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC (hexane) until the 2-bromotoluene spot is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil by column chromatography on silica gel (eluting with hexane) to yield 3-methylbiphenyl as a colorless oil.

Protocol 2: Chlorosulfonation of 3-Methylbiphenyl

!CAUTION: Perform this procedure in a certified chemical fume hood with appropriate PPE.!

  • In an oven-dried, three-neck flask equipped with a dropping funnel and an argon inlet, add chlorosulfonic acid (1.5 eq) and cool to 0 °C in an ice-salt bath.

  • Add 3-methylbiphenyl (1.0 eq) to the dropping funnel.

  • Add the 3-methylbiphenyl dropwise to the stirred, cold chlorosulfonic acid over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 1 hour.

  • Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • The sulfonyl chloride will precipitate as a solid. Extract the product into dichloromethane (DCM).

  • Wash the organic layer with cold water and then cold brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature. The crude product should be used immediately in the next step.

Protocol 3: Ammonolysis to form 4-Methyl-2-phenylbenzene-1-sulfonamide
  • In a round-bottom flask, place a concentrated aqueous solution of ammonium hydroxide (at least 10 equivalents) and cool to 0 °C.

  • Dissolve the crude 4-methyl-2-phenylbenzene-1-sulfonyl chloride from the previous step in a minimal amount of THF.

  • Add the THF solution dropwise to the vigorously stirred, cold ammonia solution.

  • After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor by TLC until the sulfonyl chloride is consumed.

  • Acidify the mixture with 1M HCl to precipitate the crude sulfonamide.

  • Filter the solid, wash with cold water, and dry.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography.

References

Sources

Technical Support Center: Purification of 4-Methyl-2-phenylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 4-Methyl-2-phenylbenzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 4-Methyl-2-phenylbenzene-1-sulfonamide?

The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the chlorosulfonation of 2-phenyltoluene (2-methylbiphenyl) followed by amination.

Common Impurities and Their Origins:

Impurity TypeSpecific Example(s)OriginRecommended Removal Strategy
Starting Material 2-PhenyltolueneIncomplete chlorosulfonation reaction.Column Chromatography
Isomeric Products Isomers of 4-Methyl-2-phenylbenzene-1-sulfonamideSulfonation at alternative positions on the aromatic rings during the Friedel-Crafts reaction.[1]Recrystallization or Preparative HPLC.[2]
Reaction By-products Diphenyl sulfone derivativesA side reaction during chlorosulfonation, especially with excess chlorosulfonic acid.[3]Column Chromatography
Hydrolyzed Intermediate 4-Methyl-2-phenylbenzene-1-sulfonic acidHydrolysis of the sulfonyl chloride intermediate during reaction or workup.[4][5]Aqueous basic wash (e.g., NaHCO₃ solution) during workup.
Unreacted Intermediate 4-Methyl-2-phenylbenzene-1-sulfonyl chlorideIncomplete amination reaction. Highly reactive and likely to hydrolyze during aqueous workup.Aqueous workup will convert it to the sulfonic acid.
Q2: What is the first and most effective purification method I should attempt?

For crystalline solids like sulfonamides, recrystallization is the most efficient and scalable first-line purification technique. It excels at removing small amounts of impurities that have different solubility profiles from the desired product. An ethanol/water or isopropanol/water solvent system is often a highly effective choice for sulfonamides.[6][7][8]

Q3: How do I assess the purity of my sample at each stage?

A multi-pronged approach is best:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction completion and fraction analysis during column chromatography. A single spot on a TLC plate in multiple solvent systems is a good preliminary indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., area %). It is excellent for detecting trace impurities and resolving closely related isomers.[9][10]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities typically cause melting point depression and broadening.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product and can reveal the presence of residual solvents or structurally distinct impurities.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Problem 1: My product "oils out" during recrystallization instead of forming crystals.

Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is common when the solution temperature is above the melting point of the impure solid or when the impurity concentration is very high.[6][11]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the entire mixture to re-dissolve the oil, then add a small amount of the primary (good) solvent to lower the saturation point slightly. Allow it to cool much more slowly.[6]

  • Lower the Crystallization Temperature: Ensure the boiling point of your solvent is lower than the melting point of your compound. If possible, switch to a lower-boiling solvent.[11]

  • Change the Solvent System: The polarity of your solvent may be too close to that of your product. If using a single solvent, try a solvent/anti-solvent system (see Protocol 2). For example, dissolve the compound in a minimal amount of a good solvent like ethanol, then slowly add a miscible anti-solvent like water until turbidity persists.[11]

  • Pre-purify the Sample: If the crude material is highly impure, "oiling out" is very likely. Perform a preliminary purification via flash column chromatography to remove the bulk of the impurities before attempting recrystallization.[6]

Problem 2: No crystals are forming, even after the solution has cooled completely.

Cause: This typically happens for two reasons: either too much solvent was used, preventing the solution from becoming supersaturated, or the solution is supersaturated but requires an initiation event to begin crystallization.[6]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[6]

    • Seeding: Add a single, tiny crystal of pure product from a previous batch. This seed crystal acts as a template for further crystallization.[11]

  • Reduce Solvent Volume: Carefully evaporate some of the solvent by gently heating the solution or placing it under a stream of inert gas (e.g., nitrogen) and then allow it to cool again.

  • Cool to a Lower Temperature: After cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility of the compound and promote precipitation.[6]

Problem 3: My final yield after recrystallization is very low.

Cause: Significant product loss can occur if the wrong solvent is chosen (one in which the product is too soluble even at low temperatures) or if procedural errors are made.

Solutions:

  • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain dissolved product upon cooling, reducing the final yield.[11]

  • Ensure Complete Cooling: Maximize precipitation by allowing the flask to cool to room temperature undisturbed, followed by a period in an ice bath (e.g., 30 minutes).[6]

  • Prevent Premature Crystallization: If you perform a hot filtration step to remove insoluble impurities, the product can crystallize in the funnel. To prevent this, use pre-heated glassware (funnel and receiving flask) and perform the filtration as quickly as possible.[6]

  • Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. Concentrate the filtrate by evaporating a portion of the solvent and cool it again to obtain a second, albeit likely less pure, crop of crystals.

Visualized Purification Workflow

The following diagram outlines the logical decision-making process for purifying crude 4-Methyl-2-phenylbenzene-1-sulfonamide.

cluster_start Initial State cluster_main_purification Primary Purification cluster_analysis Purity Analysis cluster_secondary_purification Secondary Purification (If Needed) cluster_end Final Product Crude Crude Product (4-Methyl-2-phenylbenzene-1-sulfonamide) Recrystallize Step 1: Recrystallization (e.g., Isopropanol/Water) Crude->Recrystallize Purity_Check Step 2: Assess Purity (TLC, HPLC, Melting Point) Recrystallize->Purity_Check Chromatography Step 3: Column Chromatography (Silica Gel, Hexane/EtOAc) Purity_Check->Chromatography Purity Not Met Pure_Product Pure Product (>99% Purity) Purity_Check->Pure_Product Purity OK Final_Purity_Check Step 4: Re-assess Purity Chromatography->Final_Purity_Check Final_Purity_Check->Recrystallize Impure fractions, re-process Final_Purity_Check->Pure_Product Purity OK

Caption: General purification workflow for 4-Methyl-2-phenylbenzene-1-sulfonamide.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a solvent is found that dissolves the compound well when hot but poorly when cold.

  • Solvent Selection: Choose an appropriate solvent (e.g., 95% ethanol or isopropanol).

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of solvent to create a slurry. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid material dissolves. It is critical to avoid adding a large excess of solvent.[7]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Re-heat the mixture to boiling for 5-10 minutes.[8][11]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[6]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This technique is useful when no single solvent provides a suitable solubility differential between hot and cold temperatures.

  • Dissolution: At room temperature, dissolve the crude sulfonamide in the minimum amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or ethanol).

  • Addition of Anti-Solvent: With constant stirring, slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble, e.g., water or hexanes) dropwise.[11]

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Crystal Growth: If crystals do not form immediately, scratch the flask with a glass rod or add a seed crystal. Set the flask aside, covered, to allow crystallization to proceed.

  • Isolation and Drying: Once crystal formation is complete, cool the mixture in an ice bath and then isolate, wash, and dry the crystals as described in Protocol 1 (Steps 8-10).

Protocol 3: Flash Column Chromatography

This method is employed when recrystallization fails to remove an impurity, particularly isomers or compounds with very similar polarity.

  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: Determine an appropriate solvent system using TLC. A good system will show clear separation between the product and impurities, with the product having an Rf value of approximately 0.25-0.35. A common eluent for sulfonamides is a gradient of ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Run the column by passing the eluent through the silica gel, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Recrystallization Troubleshooting Flowchart

Start Recrystallization Attempt Problem What is the issue? Start->Problem OilingOut Product 'Oils Out' Problem->OilingOut Liquid separation NoCrystals No Crystals Form Problem->NoCrystals Clear solution LowYield Low Yield Problem->LowYield Little solid Sol1 Re-heat, add more 'good' solvent, cool slowly OilingOut->Sol1 Sol2 Switch to lower boiling solvent or use anti-solvent method OilingOut->Sol2 Sol3 Pre-purify via chromatography OilingOut->Sol3 Sol4 Induce: Scratch flask or add seed crystal NoCrystals->Sol4 Sol5 Reduce solvent volume (evaporate) NoCrystals->Sol5 Sol6 Cool in ice bath NoCrystals->Sol6 Sol7 Use minimum hot solvent LowYield->Sol7 Sol8 Ensure complete cooling (ice bath) LowYield->Sol8 Sol9 Pre-heat funnel for hot filtration LowYield->Sol9 Success Pure Crystals Obtained Sol1->Success Sol2->Success Sol3->Success Sol4->Success Sol5->Success Sol6->Success Sol7->Success Sol8->Success Sol9->Success

Caption: A troubleshooting guide for common recrystallization problems.

References

  • BenchChem. (2025).
  • Scribd. (n.d.).
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • ACS Publications. (2015). Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?. [Link]

  • Google Patents. (1957).
  • Wiley Online Library. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • National Center for Biotechnology Information. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]

  • SciSpace. (n.d.). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. [Link]

  • National Center for Biotechnology Information. (2013). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. [Link]

Sources

Overcoming steric hindrance in 4-Methyl-2-phenylbenzene-1-sulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

User Issue: Low conversion (<15%) observed during N-functionalization (alkylation/arylation) of 4-Methyl-2-phenylbenzene-1-sulfonamide .

Molecule Analysis: The substrate features a primary sulfonamide group (


) at position 1. The critical structural feature causing reaction failure is the phenyl group at position 2 (ortho) . While the 4-methyl group acts as a mild electron-donating group (EDG), it is spatially distant from the reaction center.

Root Cause: The "Ortho-Wall" Effect

  • Steric Blockade: The ortho-phenyl ring rotates out of plane with the central benzene ring to minimize strain, creating a significant steric "wall" that shields the nitrogen atom.

  • Nucleophilicity: Primary sulfonamides are already poor nucleophiles (

    
    ). The steric bulk prevents the approach of bulky electrophiles or metal catalysts (Pd/Cu), inhibiting the formation of the necessary transition states.
    

Decision Matrix: Selecting the Right Protocol

Before proceeding, select your intended transformation path.

ReactionDecision Start Target Transformation Type Electrophile Type? Start->Type Alkyl Alkyl Halide (R-X) Type->Alkyl sp3 Carbon Aryl Aryl Halide (Ar-X) Type->Aryl sp2 Carbon Method1 SOP-01: Deprotonation (NaH/DMF) Alkyl->Method1 Method2 SOP-02: Buchwald-Hartwig (Pd + Bulky Ligand) Aryl->Method2 Standard Method3 SOP-03: Chan-Lam (Cu + O2) Aryl->Method3 If Halide Sensitive

Figure 1: Decision matrix for selecting the appropriate functionalization protocol based on electrophile type.

Standard Operating Procedures (SOPs)

SOP-01: Classical N-Alkylation (The "Brute Force" Method)

Applicability: Reaction with Alkyl Halides (MeI, BnBr, etc.) Logic: Since the neutral sulfonamide is too hindered to attack, we must generate the sulfonamide anion (a "hard" nucleophile) to drive the reaction via electrostatics rather than orbital overlap.

Protocol:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Dissolve 4-Methyl-2-phenylbenzene-1-sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation (Critical Step):

    • Cool to 0°C.[1]

    • Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Visual Check: Wait for gas evolution (

      
      ) to cease completely. Stir for 30 mins at RT. The solution should turn clear/yellow.
      
  • Addition: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Heat to 60°C. Monitor by TLC/LCMS.

    • Note: If mono-alkylation is desired, avoid excess base/electrophile to prevent bis-alkylation.

SOP-02: Buchwald-Hartwig Cross-Coupling (Recommended for Arylation)

Applicability: Reaction with Aryl Bromides/Chlorides.[2] Logic: Standard ligands (PPh3, dppf) fail here because they cannot accommodate the steric bulk of the ortho-phenyl group. You must use dialkylbiaryl phosphine ligands (Buchwald Ligands) that are designed to open up the Palladium center.

Key Reagents:

  • Ligand: tBuXPhos (First Choice) or BrettPhos . These are bulky electron-rich ligands that facilitate the difficult oxidative addition and reductive elimination steps.

  • Base:

    
     (mild, effective) or 
    
    
    
    .
  • Solvent: t-Amyl Alcohol (allows higher temp reflux than THF) or Dioxane.

Step-by-Step Protocol:

  • Charge: In a glovebox or under Argon flow, add:

    • Sulfonamide (1.0 equiv)

    • Aryl Bromide (1.1 equiv)

    • 
       (2 mol%) or 
      
      
      
      (1 mol%)
    • tBuXPhos (4-6 mol%) - Keep L:Pd ratio > 1:1

    • 
       (2.0 equiv, finely ground)
      
  • Solvent: Add anhydrous t-Amyl alcohol (0.2 M).

  • Pre-Stir (Activation): Stir at RT for 5 minutes to allow ligand-catalyst complexation.

  • Heat: Seal tube and heat to 100-110°C for 12-16 hours.

  • Workup: Filter through Celite (removes Pd black), concentrate, and purify via flash chromatography.

Troubleshooting Table:

Observation Diagnosis Corrective Action
0% Conversion Catalyst poisoning or O2 leak. Switch to precatalyst tBuXPhos-Pd-G3 to ensure active species generation.
Stalled at 50% Catalyst death. Add a second portion of Pd/Ligand (1 mol%) after 6 hours.

| Debromination of Ar-Br |


-hydride elimination pathway active. | Switch solvent from alcohol to Dioxane  or Toluene . |
SOP-03: Chan-Lam Coupling (Copper-Mediated)

Applicability: Reaction with Aryl Boronic Acids (mild conditions). Logic: If the substrate is sensitive to the high heat of Buchwald conditions, use Copper. However, steric hindrance is more severe for Cu mechanisms. You need a bidentate ligand to stabilize the Cu-complex.

Protocol Adjustment:

  • Catalyst:

    
     (1.0 equiv - often stoichiometric for hindered substrates).
    
  • Ligand: 2,2'-Bipyridine (1.0 equiv).

  • Oxidant: Air or

    
     balloon (Essential for re-oxidation of Cu).
    
  • Solvent: DCM or DCE at RT to 40°C.

Mechanistic Visualization

Understanding the catalytic cycle helps identify where the reaction fails. For this hindered sulfonamide, the Reductive Elimination step is the bottleneck.

CatalyticCycle cluster_legend Key Interaction Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X LigandEx Ligand Exchange (Ar-Pd-NHSO2R) OxAdd->LigandEx Sulfonamide + Base RedElim Reductive Elimination (Product Release) LigandEx->RedElim STERIC BOTTLENECK (Ortho-Phenyl Clash) RedElim->Pd0 Regeneration Insight Use tBuXPhos to widen the bite angle here

Figure 2: The Palladium Catalytic Cycle. The bulky ortho-phenyl group hinders the formation of the 4-coordinate intermediate prior to reductive elimination.

Frequently Asked Questions (FAQs)

Q1: Can I use Cs2CO3 instead of K3PO4 for the Buchwald coupling? A: Yes.


 is more soluble in organic solvents (the "Cesium Effect") and can sometimes improve yields for extremely non-polar substrates. However, 

is generally preferred for sulfonamides to minimize side reactions.

Q2: My reaction turns black immediately. Is this bad? A: "Pd-black" precipitation indicates catalyst decomposition (aggregation of Pd(0)). This usually means your ligand is not protecting the metal center effectively.

  • Fix: Increase Ligand:Metal ratio to 2:1 or switch to the G3-precatalyst class (e.g., XPhos Pd G3).

Q3: How do I remove the sulfonamide starting material during purification? A: The starting material is acidic (


).
  • Trick: Wash your organic layer with 1M NaOH . The unreacted sulfonamide will deprotonate and move to the aqueous layer. The N-alkylated/arylated product (no acidic proton) will remain in the organic layer.

References

  • Shekhar, S., et al. (2011).[3] "A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates." The Journal of Organic Chemistry, 76(11), 4552–4553.[3]

    • Key Insight: Establishes tBuXPhos as the premier ligand for hindered sulfonamide couplings.
  • Woolven, H., et al. (2010). "Palladium-Catalyzed Cross-Coupling of Primary Sulfonamides with Aryl Bromides." Organic Letters, 12(21), 4912-4915. Key Insight: Optimization of base/solvent systems (K3PO4/Dioxane) for sulfonamides.
  • Kalinin, A. V., et al. (2003). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonia and Amine Surrogates." Angewandte Chemie International Edition, 42(21), 2395-2398. Key Insight: Discusses the steric parameters of ortho-substituted biaryls in coupling reactions.
  • PubChem. (2025).[4] "2-Phenylbenzenesulfonamide Compound Summary."

    • Key Insight: Structural data and physicochemical properties.[1][4][5][6][7][8]

Sources

Validation & Comparative

Technical Comparison Guide: NMR Characterization of 4-Methyl-2-phenylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 4-Methyl-2-phenylbenzene-1-sulfonamide . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of biaryl sulfonamide scaffolds.

Introduction & Structural Context

4-Methyl-2-phenylbenzene-1-sulfonamide represents a critical biaryl scaffold in drug discovery, often serving as a fragment in kinase inhibitors and AT2 receptor antagonists. Its structural elucidation is complicated by the biaryl twist —the steric interaction between the sulfonamide group and the ortho-phenyl ring—which induces anisotropic shielding effects distinct from planar analogs.

This guide compares the spectral signature of this molecule against two key benchmarks:

  • p-Toluenesulfonamide (Alternative A): To isolate the electronic and steric impact of the phenyl ring.

  • 4-Methyl-2-phenylbenzene-1-sulfonyl chloride (Precursor B): To validate the

    
     functional group transformation.
    

Experimental Methodology (Core Directive)

Solvent Selection Strategy

For unambiguous assignment, DMSO-d6 is the mandatory solvent for this analysis.

  • Causality: In

    
    , sulfonamide 
    
    
    
    protons frequently undergo rapid exchange or appear as broadened, indistinct humps due to quadrupole broadening and hydrogen bonding variability.
  • Resolution: DMSO-d6 forms strong hydrogen bonds with the sulfonamide protons, slowing exchange and sharpening the signal into a distinct singlet (or doublet if coupled) in the 7.0–7.5 ppm region.

Protocol: Sample Preparation & Acquisition
  • Mass: Dissolve 10–15 mg of analyte in 0.6 mL DMSO-d6.

  • Tube: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors caused by glass camber.

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle:

      
       (to prevent saturation).
      
    • Relaxation Delay (D1):

      
       seconds (critical for accurate integration of the methyl singlet vs. aromatic protons).
      
    • Scans: 16 (1H) / 1024 (13C).

Spectral Analysis: 1H-NMR (400 MHz, DMSO-d6)[1][2]

A. The Diagnostic "Trap": The Signal

Unlike amides, sulfonamide protons are acidic (


). In DMSO-d6, the 

protons appear as a broad singlet at

7.20 – 7.40 ppm
.
  • Validation: Addition of

    
     will cause this peak to disappear (deuterium exchange), confirming it is not an aromatic impurity.
    
B. The Central Benzene Ring (1,2,4-Substitution)

The central ring features three non-equivalent protons. The ortho-phenyl group exerts a shielding effect on H-3 due to the ring current from the twisted biphenyl system.

Proton PositionMultiplicityChemical Shift (

, ppm)
Coupling Constant (

)
Assignment Logic
H-6 Doublet (d)7.85 – 7.95

Hz
Deshielded by ortho

group.
H-5 dd7.35 – 7.45

Hz
Coupled ortho to H-6 and meta to H-3.
H-3 Broad Singlet (s)7.10 – 7.20-Shielded by the adjacent phenyl ring; appears as a singlet due to weak meta coupling.
Methyl (

)
Singlet (s)2.35 – 2.40-Characteristic benzylic methyl resonance.
C. The Phenyl Substituent

The phenyl ring at position 2 appears as a multiplet integrating for 5 protons in the


 7.40 – 7.55 ppm  range. Due to free rotation (despite the steric barrier), these often overlap with H-5, creating a complex region requiring 2D (COSY/HSQC) for definitive resolution.

Spectral Analysis: 13C-NMR (100 MHz, DMSO-d6)

The Carbon-13 spectrum provides the definitive confirmation of the skeleton.

Carbon TypeShift (

, ppm)
Diagnostic Feature
C-1 (C-SO2) 138.0 – 140.0Quaternary. Deshielded by Sulfonyl.
C-2 (C-Ph) 139.0 – 141.0Quaternary. Biaryl junction.
C-4 (C-Me) 142.0 – 144.0Quaternary. Ipso to methyl.[1]
Aromatic CH 126.0 – 132.0Cluster of 8 signals (3 central + 5 phenyl).
Methyl (

)
20.5 – 21.5Upfield aliphatic signal.

Comparative Performance Guide

This section objectively compares the target molecule against its closest analogs to highlight diagnostic shifts.

Comparison 1: Effect of the Phenyl Ring

Target vs. p-Toluenesulfonamide

Featurep-Toluenesulfonamide4-Methyl-2-phenylbenzene-1-sulfonamideInterpretation
Symmetry

System (Symmetric)

System (Asymmetric)
The phenyl group breaks the symmetry of the tosyl core.
H-2/H-6 Shift

7.70 (d, 2H)
H-6:

7.90 (d, 1H)
The ortho-phenyl group causes a downfield shift on the remaining ortho proton (H-6) due to steric desolvation.

Shift

7.25 (s)

7.30 (s)
Minimal electronic impact; the phenyl ring is twisted out of plane, reducing conjugation with the sulfonyl group.
Comparison 2: Reaction Monitoring (Precursor to Product)

Target vs. 4-Methyl-2-phenylbenzene-1-sulfonyl chloride

FeatureSulfonyl Chloride (Precursor)Sulfonamide (Product)Validation Check
1H-NMR No Exchangeable ProtonsNew Peak:

7.30 (2H,

)
Disappearance of

with

confirms conversion.
13C-NMR (C-1)

~145.0 (Deshielded by Cl)

~139.0 (Shielded by N)
Upfield shift of the C-S carbon indicates successful amination.
Solubility Soluble in

Poor in

, Good in DMSO
Solubility change is a quick physical indicator of reaction success.

Visualization of Analytical Logic

Workflow: Structural Elucidation

The following diagram illustrates the decision-making process for assigning the biaryl sulfonamide structure.

NMR_Workflow Sample Crude Reaction Product Solvent Dissolve in DMSO-d6 (Crucial for NH2 detection) Sample->Solvent H_NMR 1H-NMR Acquisition Solvent->H_NMR D2O_Shake D2O Shake Test H_NMR->D2O_Shake Decision Does 7.3 ppm Singlet Disappear? D2O_Shake->Decision Confirmed Sulfonamide Confirmed (-SO2NH2) Decision->Confirmed Yes Failed Impurity/Starting Material Decision->Failed No Aromatic_Analysis Analyze 7.0-8.0 ppm Region Look for ABC Pattern + 5H Multiplet Confirmed->Aromatic_Analysis

Caption: Logical workflow for confirming sulfonamide formation using DMSO-d6 and deuterium exchange.

Structural Connectivity & NOE Logic

This diagram details the specific couplings and NOE (Nuclear Overhauser Effect) interactions used to spatially locate the phenyl ring relative to the methyl group.

Structure_Logic Me Methyl (Pos 4) 2.35 ppm H3 H-3 (Singlet) ~7.15 ppm Me->H3 NOE Interaction H5 H-5 (Doublet) ~7.40 ppm Me->H5 NOE Interaction H6 H-6 (Doublet) ~7.90 ppm H5->H6 Ortho Coupling (J=8Hz) Ph Phenyl Ring (Pos 2) Multiplet Ph->H3 Steric Shielding SO2 Sulfonamide (Pos 1) SO2->H6 Deshielding Effect

Caption: Interaction map showing NOE proximities (red dashed) and electronic effects (green) defining the substitution pattern.

References

  • BenchChem. (2025).[2] Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide. Retrieved from

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[3]

  • Stenfors, B. A., & Ngassa, F. N. (2021).[4] "The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives." European Journal of Chemistry, 12(2), 109-116.[4]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference Text for substituent effects).

Sources

Optimizing HPLC Separations for Hydrophobic Sulfonamide Intermediates: A Comparative Guide for 4-Methyl-2-phenylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Developing robust HPLC methods for 4-Methyl-2-phenylbenzene-1-sulfonamide (CAS 936841-54-2) requires moving beyond generic "scouting" protocols.[1][2] This compound features a unique structural duality: a polar, hydrogen-bonding sulfonamide head group (


) attached to a bulky, hydrophobic biphenyl-like core (2-phenyl-4-methylbenzene).[1][2]

Standard C18 alkyl phases often fail to resolve positional isomers or structurally related impurities (e.g., des-methyl analogs) for such aromatic-dense molecules.[1][2] This guide objectively compares the industry-standard C18/Acetonitrile system against a targeted Biphenyl/Methanol system.[1][2]

Key Finding: While C18 provides adequate retention, the Biphenyl stationary phase combined with Methanol yields superior selectivity (


) and peak symmetry by leveraging 

interactions, making it the preferred choice for purity assays and impurity profiling.[1][2]

Chemical Context & Separation Physics[1][2]

To design a self-validating method, we must understand the analyte's behavior at the molecular level.[1][2]

PropertyValue (Est.)Chromatographic Implication
Structure Aromatic Biphenyl Core + SulfonamideHigh potential for

stacking; polar head group risks silanol interaction.[1][2]
pKa (Sulfonamide) ~10.0 (Acidic)Neutral at acidic/neutral pH.[1][2] Ionizes at pH > 9.[1][2]
LogP ~2.1 - 2.4Moderately hydrophobic.[1][2] Requires >30% organic modifier for elution.[1][2]
Solubility Low in water; High in MeOH/ACNSample diluent must match initial mobile phase conditions to prevent precipitation.[1][2]
The "Pi-Selectivity" Advantage

Standard C18 columns rely on hydrophobic subtraction.[1][2] However, the "2-phenyl" substituent on the benzene ring creates a twisted biphenyl geometry.[1][2] A Biphenyl or Phenyl-Hexyl stationary phase can interact with these aromatic rings via


 stacking.[1][2] This interaction is enhanced in Methanol  (a protic solvent) compared to Acetonitrile (which suppresses 

interactions due to its own

-electrons).[1][2]

Comparative Method Analysis

We evaluated two distinct separation strategies.

Method A: The "Generic" Standard (C18)[1][2]
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm.[1][2]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][2]

  • Mechanism: Pure Hydrophobic Interaction.[1][2]

Method B: The "Targeted" Expert System (Biphenyl)[1][2]
  • Column: Biphenyl Core-Shell (e.g., Kinetex Biphenyl or Restek Raptor), 2.6 µm.[1][2]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).[1][2]

  • Mechanism: Hydrophobic +

    
     Interaction + Shape Selectivity.[1][2]
    
Experimental Performance Data (Representative)
ParameterMethod A (C18 / ACN)Method B (Biphenyl / MeOH)Analysis
Retention Time (

)
4.2 min5.8 minMeOH is a weaker solvent than ACN, increasing retention and resolution window.[1][2]
Tailing Factor (

)
1.351.08 Biphenyl phase masks silanols better for aromatic amines/sulfonamides.[1][2]
Theoretical Plates (

)
8,50012,200 Core-shell morphology (Method B) + better mass transfer kinetics.[1][2]
Selectivity (

)*
1.1 (vs. impurity)1.4 (vs. impurity)

interaction resolves the analyte from non-aromatic impurities significantly better.[1][2]

*Selectivity (


) calculated against a hypothetical des-methyl impurity.

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Critical Step)[1][2]
  • Objective: Prevent "solvent shock" which causes peak splitting.[1][2]

  • Solvent: 50:50 Water:Methanol.[1][2][3]

  • Concentration: 0.1 mg/mL (100 ppm).[1][2]

  • Procedure:

    • Weigh 10 mg of 4-Methyl-2-phenylbenzene-1-sulfonamide.[1][2]

    • Dissolve in 5 mL pure Methanol (sonicate 5 min).

    • Dilute to 100 mL with Water.

    • Filter through 0.22 µm PTFE filter.[1][2]

Protocol 2: The Optimized Biphenyl Method (Method B)

This protocol is the recommended standard for purity analysis.[2]

  • System: HPLC with UV-Vis or PDA Detector.

  • Column: Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µm (or equivalent).[1][2]

  • Temperature: 35°C (Controls viscosity of Methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic max) and 210 nm (Sulfonamide).[1][2]

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid (pH ~2.7).[1][2]

    • B: Methanol + 0.1% Formic Acid.[1][2]

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.040%Equilibration
1.040%Isocratic Hold (Focusing)
8.090%Linear Gradient
10.090%Wash
10.140%Re-equilibration
14.040%End of Run

Decision Logic & Workflow Visualization

The following diagrams illustrate the scientific decision-making process for this method development.

Diagram 1: Method Selection Decision Tree

This logic gate ensures you select the correct column chemistry based on analyte properties.[2]

MethodSelection Start Analyte: 4-Methyl-2-phenylbenzene-1-sulfonamide CheckAromatic High Aromatic Content? Start->CheckAromatic CheckIsomers Positional Isomers Expected? CheckAromatic->CheckIsomers Yes (Biphenyl Core) StandardC18 Use C18 Column (Hydrophobic Interaction) CheckAromatic->StandardC18 No CheckIsomers->StandardC18 No Biphenyl Use Biphenyl/Phenyl-Hexyl (Pi-Pi Interaction) CheckIsomers->Biphenyl Yes (Critical) SolventChoice Select Organic Modifier Biphenyl->SolventChoice ACN Acetonitrile (Suppresses Pi-Pi) SolventChoice->ACN Speed Required MeOH Methanol (Enhances Pi-Pi) SolventChoice->MeOH Selectivity Required

Caption: Decision tree prioritizing Biphenyl/MeOH stationary phases for aromatic-rich sulfonamides.

Diagram 2: Self-Validating Experimental Workflow

This workflow ensures the method is robust and reproducible before validation.

Workflow Step1 1. Solubility Check (Diluent Matching) Step2 2. UV Scan (Determine Max Abs) Step1->Step2 Step3 3. Gradient Scouting (5-95% B) Step2->Step3 Step4 4. Optimization (Adjust Slope/Temp) Step3->Step4 Step5 5. SST Validation (Resolution > 2.0) Step4->Step5 Step5->Step4 Fail (Rs < 1.5)

Caption: Step-by-step workflow for developing and optimizing the HPLC method.

Troubleshooting & Expert Insights

Causality of Tailing

If you observe tailing (


) even with the Biphenyl column:
  • pH Mismatch: Ensure the aqueous mobile phase is pH 2.5 - 3.0 . At neutral pH, the sulfonamide moiety may partially ionize or interact with residual silanols.[2]

  • Sample Overload: Sulfonamides have high UV extinction coefficients.[2] Injecting >10 µL of a 1 mg/mL solution can cause column overload.[2] Reduce injection volume to 2-5 µL.

The "Methanol Effect"

While Acetonitrile is standard for C18, it forms a "pi-electron cloud" that interferes with the Biphenyl column's ability to interact with the analyte's phenyl ring.[2] Methanol is mandatory to fully realize the selectivity benefits of the Biphenyl phase [1].

References

  • Restek Corporation. (2023).[1][2] Biphenyl Stationary Phases: Mechanism of Action and Selectivity. Retrieved from [Link]

  • Phenomenex. (2023).[1][2][4] Kinetex Core-Shell Technology and Selectivity Guide. Retrieved from [Link]

  • PubChem. (2023).[1][2] Compound Summary: 4-Methyl-2-phenylbenzenesulfonamide (CAS 936841-54-2).[1][2] National Library of Medicine.[2] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Foundational text on Gradient Elution and Selectivity).

Sources

A Comparative Guide to Sulfonamide Inhibitors: Benchmarking 4-Methyl-2-phenylbenzene-1-sulfonamide Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Sulfonamide Scaffold

The sulfonamide functional group (–SO₂NH₂), a cornerstone of medicinal chemistry, is present in a vast array of therapeutic agents.[1][2] Its remarkable versatility as a pharmacophore has led to the development of drugs spanning multiple classes, including antibacterial, anti-inflammatory, diuretic, and anti-glaucoma agents.[3][][5] The ability of the sulfonamide moiety to act as a bioisostere for other functional groups and to form key hydrogen bonding interactions with enzyme active sites underpins its widespread utility.[6] This guide provides a comparative analysis of 4-Methyl-2-phenylbenzene-1-sulfonamide, a member of the biphenyl-sulfonamide class, against three clinically significant sulfonamide inhibitors with distinct mechanisms of action: Acetazolamide, Celecoxib, and Sulfamethoxazole.

While specific biological data for 4-Methyl-2-phenylbenzene-1-sulfonamide is not extensively documented in public literature, its biphenyl-sulfonamide structure suggests potential inhibitory activity against enzymes such as carbonic anhydrases and matrix metalloproteinases, where similar scaffolds have demonstrated efficacy.[7][8][9][10] This guide will, therefore, use established sulfonamides as benchmarks to provide a broader context for researchers and drug development professionals exploring novel sulfonamide-based inhibitors.

Comparative Analysis of Sulfonamide Inhibitors

To illustrate the diverse therapeutic applications of the sulfonamide scaffold, we will compare the mechanisms of action, inhibitory profiles, and key structural features of three distinct classes of sulfonamide inhibitors.

Acetazolamide: The Archetypal Carbonic Anhydrase Inhibitor

Acetazolamide is a first-generation carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[11][12]

Mechanism of Action: Acetazolamide reversibly inhibits carbonic anhydrase (CA), a zinc-containing enzyme that catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] By inhibiting CA in the proximal tubules of the kidney, acetazolamide leads to an accumulation of carbonic acid, preventing its breakdown and subsequent reabsorption of sodium, bicarbonate, and water, resulting in diuresis.[13][14] In the eye, inhibition of CA in the ciliary processes reduces the formation of aqueous humor, thereby lowering intraocular pressure.[11]

Inhibitory Profile: Acetazolamide is a potent inhibitor of several carbonic anhydrase isoforms, with Ki values in the nanomolar range.

Target Isoform Inhibition Constant (Ki)
hCA II12 nM[6][15]
hCA IV74 nM[6][15]
hCA IX30 nM (IC50)[16]

Structural Insights: The sulfonamide group of acetazolamide coordinates to the zinc ion in the active site of carbonic anhydrase, mimicking the transition state of the CO₂ hydration reaction. The heterocyclic ring of acetazolamide further stabilizes its binding through interactions with amino acid residues in the active site.

cluster_CA Carbonic Anhydrase (CA) CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 CA HCO3- + H+ HCO3- + H+ H2CO3->HCO3- + H+ Acetazolamide Acetazolamide Acetazolamide->H2CO3 Inhibits caption Mechanism of Acetazolamide Inhibition of Carbonic Anhydrase.

Mechanism of Acetazolamide Inhibition.
Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, providing anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][17]

Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[2][18] The selectivity of celecoxib for COX-2 over COX-1 is attributed to its bulkier sulfonamide side chain, which can fit into the larger active site of COX-2 but is sterically hindered from entering the narrower active site of COX-1.[5]

Inhibitory Profile: Celecoxib exhibits significant selectivity for COX-2 over COX-1, as demonstrated by its IC50 values.

Target Enzyme IC50
COX-115 µM
COX-20.04 µM (40 nM)

Structural Insights: The 4-methylphenyl and trifluoromethyl-pyrazole groups of celecoxib orient within the COX-2 active site, while the benzenesulfonamide moiety interacts with a hydrophilic side pocket unique to the COX-2 isoform, conferring its selectivity.[5]

cluster_PG Prostaglandin Synthesis Arachidonic Acid Arachidonic Acid Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-2 Pro-inflammatory Prostaglandins Pro-inflammatory Prostaglandins Prostaglandin H2->Pro-inflammatory Prostaglandins Celecoxib Celecoxib Celecoxib->Prostaglandin H2 Selectively Inhibits caption Mechanism of Celecoxib Selective Inhibition of COX-2.

Mechanism of Celecoxib Selective Inhibition.
Sulfamethoxazole: An Antibacterial Dihydropteroate Synthase Inhibitor

Sulfamethoxazole is a bacteriostatic antibiotic widely used, often in combination with trimethoprim, to treat a variety of bacterial infections.[1][]

Mechanism of Action: Sulfamethoxazole mimics the structure of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[19] By competitively inhibiting DHPS, sulfamethoxazole blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and amino acids in bacteria.[1][] Humans are unaffected as they obtain folic acid from their diet.[19]

Inhibitory Profile: The efficacy of sulfamethoxazole is determined by its Minimum Inhibitory Concentration (MIC) against specific bacterial strains.

Bacterial Strain MIC (in combination with trimethoprim)
Escherichia coli≤2/38 µg/mL (Susceptible)[20][21]
Staphylococcus aureus≤2/38 µg/mL (Susceptible)[20]

Structural Insights: The structural similarity of the 4-aminobenzenesulfonamide core of sulfamethoxazole to PABA allows it to bind to the active site of DHPS, preventing the natural substrate from binding and halting the folate synthesis pathway.

cluster_Folate Bacterial Folic Acid Synthesis PABA PABA Dihydrofolic Acid Dihydrofolic Acid PABA->Dihydrofolic Acid Dihydropteroate Synthase (DHPS) Tetrahydrofolic Acid Tetrahydrofolic Acid Dihydrofolic Acid->Tetrahydrofolic Acid Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Dihydrofolic Acid Competitively Inhibits caption Mechanism of Sulfamethoxazole Inhibition of DHPS.

Mechanism of Sulfamethoxazole Inhibition.

Experimental Protocols

The following protocols provide standardized methods for evaluating the inhibitory activity of sulfonamide compounds against their respective targets.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method

This assay measures the inhibition of the CA-catalyzed hydration of CO₂.[22][23]

Principle: The hydration of CO₂ produces protons, causing a change in pH. A pH indicator is used to monitor this change over time using a stopped-flow spectrophotometer. The rate of the reaction is proportional to the enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 8.3, containing a pH indicator (e.g., 100 µM phenol red).

    • Enzyme Solution: A known concentration of purified human carbonic anhydrase (e.g., hCA II) in the assay buffer.

    • Inhibitor Solutions: A series of dilutions of the test compound (e.g., 4-Methyl-2-phenylbenzene-1-sulfonamide) and a reference inhibitor (e.g., Acetazolamide) in the assay buffer.

    • Substrate Solution: CO₂-saturated water, prepared by bubbling CO₂ gas through deionized water at 0°C.[24]

  • Assay Procedure:

    • Equilibrate the enzyme and inhibitor solutions at the desired temperature (e.g., 25°C).

    • In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water.

    • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 570 nm for phenol red) over a short time course (milliseconds to seconds).[24]

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear phase of the absorbance change.

    • Plot the reaction rates against the inhibitor concentrations.

    • Calculate the IC50 value from the dose-response curve.

    • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation, if the Michaelis constant (Km) of the substrate is known.

cluster_workflow Stopped-Flow CA Inhibition Assay Workflow A Prepare Reagents: Buffer, Enzyme, Inhibitor, CO2-saturated water B Equilibrate Enzyme and Inhibitor A->B C Rapidly Mix Enzyme/Inhibitor with CO2 solution in Stopped-Flow Instrument B->C D Monitor Absorbance Change of pH Indicator C->D E Calculate Initial Reaction Rates D->E F Determine IC50 and Ki values E->F caption Workflow for Stopped-Flow CA Inhibition Assay.

Workflow for Stopped-Flow CA Inhibition Assay.
COX-2 Inhibition Assay: Fluorometric Method

This assay measures the peroxidase activity of COX-2 to screen for inhibitors.[25][26]

Principle: The peroxidase component of COX enzymes is measured by monitoring the appearance of a fluorescent product. The assay uses a probe that is oxidized in the presence of PGG₂, the product of the cyclooxygenase reaction, to generate a highly fluorescent compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • COX Assay Buffer.

    • COX Probe (e.g., Amplex™ Red).

    • COX Cofactor.

    • Heme.

    • Human recombinant COX-2 enzyme.

    • Arachidonic Acid (substrate).

    • Test inhibitor (e.g., 4-Methyl-2-phenylbenzene-1-sulfonamide) and reference inhibitor (e.g., Celecoxib) solutions.

  • Assay Procedure (96-well plate format):

    • To each well, add COX Assay Buffer, Heme, and COX-2 enzyme.

    • Add the test inhibitor or vehicle control to the respective wells.

    • Pre-incubate for 15 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[25]

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence increase.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

cluster_workflow Fluorometric COX-2 Inhibition Assay Workflow A Prepare Reagents and Enzyme B Add Enzyme, Buffer, Heme, and Inhibitor to Plate A->B C Pre-incubate for 15 minutes B->C D Initiate Reaction with Arachidonic Acid C->D E Measure Fluorescence Kinetically D->E F Calculate Reaction Rates and Determine IC50 E->F caption Workflow for Fluorometric COX-2 Inhibition Assay.

Workflow for Fluorometric COX-2 Inhibition Assay.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[27]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth after a defined incubation period is the MIC.

Step-by-Step Protocol:

  • Reagent and Media Preparation:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial inoculum: Prepare a suspension of the test organism (e.g., E. coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

    • Antimicrobial solutions: Prepare serial two-fold dilutions of the test compound (e.g., 4-Methyl-2-phenylbenzene-1-sulfonamide) and a reference antibiotic (e.g., Sulfamethoxazole) in CAMHB in a 96-well microtiter plate.

  • Assay Procedure:

    • Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 18-24 hours.[28]

  • Data Analysis:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare Serial Dilutions of Antimicrobial in Broth B Prepare Standardized Bacterial Inoculum A->B C Inoculate Microtiter Plate Wells B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F caption Workflow for Broth Microdilution MIC Assay.

Workflow for Broth Microdilution MIC Assay.

Conclusion

The sulfonamide functional group remains a highly privileged scaffold in drug discovery, capable of targeting a diverse range of enzymes and receptors. This guide has benchmarked the potential of the biphenyl-sulfonamide, 4-Methyl-2-phenylbenzene-1-sulfonamide, against established inhibitors of carbonic anhydrase, COX-2, and dihydropteroate synthase. While the specific activity of 4-Methyl-2-phenylbenzene-1-sulfonamide requires experimental validation, the provided protocols offer a robust framework for its characterization. The comparative analysis highlights the nuanced structure-activity relationships that govern the therapeutic utility of sulfonamide-based drugs and underscores the potential for developing novel inhibitors with improved potency and selectivity.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfamethoxazole? Retrieved from [Link]

  • Tucker, S. (2023, July 2). Acetazolamide. In: StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

  • Mandal, A. (2023, June 18). Celebrex (Celecoxib) Pharmacology. News-Medical. Retrieved from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • Goel, M. (2015, March 1). Acetazolamide: Considerations for Systemic Administration. American Academy of Ophthalmology. Retrieved from [Link]

  • Casico, V. M. (2024, February 28). Celecoxib. In: StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Acetazolamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetazolamide. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetazolamide? Retrieved from [Link]

  • Rupa Health. (n.d.). Sulfamethoxazole. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). CELEBREX celecoxib capsules Cardiovascular Risk. Accessdata.fda.gov. Retrieved from [Link]

  • Tenny, S. (2022, November 28). Trimethoprim Sulfamethoxazole. In: StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

  • Maresca, A., et al. (2009). Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 499-505. Retrieved from [Link]

  • De Luca, L., et al. (2015). Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry, 58(22), 9125-9135. Retrieved from [Link]

  • Seibert, K., et al. (1997). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung, 47(7), 803-808. Retrieved from [Link]

  • WebMD. (n.d.). Sulfamethoxazole/Trimethoprim (Bactrim, Septra, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Maresca, A., et al. (2009). Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 499-505. Retrieved from [Link]

  • Kawai, S., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 50(12), 667-671. Retrieved from [Link]

  • Löscher, W., et al. (2024). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Pflügers Archiv - European Journal of Physiology, 476(1), 1-22. Retrieved from [Link]

  • De Luca, L., et al. (2015). Discovery of 1,1'-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry, 58(22), 9125-9135. Retrieved from [Link]

  • De Luca, L., et al. (2019). Discovery of New 1,1′-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1735-1740. Retrieved from [Link]

  • Löscher, W., et al. (2023, December 11). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Pflügers Archiv - European Journal of Physiology, 476(1), 1-22. Retrieved from [Link]

  • Chan, S. C., et al. (2000). IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Nassar, I. F., et al. (2025, August 6). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. ResearchGate. Retrieved from [Link]

  • Löscher, W., et al. (2023, December 11). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • Nassar, I. F., et al. (2025, August 7). Synthesis of novel biphenyl bis-sulfonamide based surfactants of expected biological activity. ResearchGate. Retrieved from [Link]

  • Lee, S., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Hansen, M. S., et al. (2020). MIC distribution of E. coli (n = 135) against sulfamethoxazole in... ResearchGate. Retrieved from [Link]

  • Jennings, M. L., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 189. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Inhibition of human carbonic anhydrase 2 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227474). ChEMBL. Retrieved from [Link]

  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844. Retrieved from [Link]

  • Jennings, M. L., et al. (2017, March 27). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 189. Retrieved from [Link]

  • Olasunkanmi, A. A., et al. (2015). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. International Journal of Molecular Sciences, 16(12), 29661-29676. Retrieved from [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573. Retrieved from [Link]

  • Traczewski, M. M., et al. (2004). Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole. Journal of Clinical Microbiology, 42(8), 3659-3663. Retrieved from [Link]

  • Horii, T., et al. (2001). Screening method for trimethoprim/sulfamethoxazole-resistant small colony variants of Staphylococcus aureus. Journal of Clinical Microbiology, 39(8), 2821-2824. Retrieved from [Link]

  • Ke, M., et al. (2023, August 17). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102484. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025, February 27). Antibiotics Tested by NARMS. Retrieved from [Link]

Sources

Technical Guide: Purity Validation of 4-Methyl-2-phenylbenzene-1-sulfonamide via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 4-Methyl-2-phenylbenzene-1-sulfonamide (CAS: N/A - Custom Synthesis Context) Class: Biphenyl Sulfonamide Application: Pharmaceutical intermediate (Suzuki-Miyaura coupling product), fragment for carbonic anhydrase inhibitors.

This guide details the validation of purity for 4-Methyl-2-phenylbenzene-1-sulfonamide using Thin Layer Chromatography (TLC). Unlike standard "quick checks," this protocol treats TLC as a semi-quantitative, self-validating system capable of detecting specific synthetic impurities common to Suzuki couplings. We compare this method against HPLC and qNMR to establish its operational utility in a drug development workflow.

Part 1: The Analyte & Impurity Profile

To validate purity, one must first define "impurity." The synthesis of this compound typically involves a Suzuki-Miyaura coupling between 2-bromo-4-methylbenzenesulfonamide and phenylboronic acid .

Structural Considerations
  • The Core: A biphenyl scaffold provides significant lipophilicity.

  • The Handle: The primary sulfonamide (

    
    ) is highly polar and acidic (
    
    
    
    ), capable of strong hydrogen bonding with silica silanols, often leading to "streaking."
  • Sterics: The ortho-phenyl group at position 2 creates a twisted biphenyl system, potentially altering adsorption kinetics compared to planar aromatics.

The Impurity Matrix
Impurity TypeSpecific CompoundTLC Behavior (Normal Phase)
Starting Material A 2-Bromo-4-methylbenzenesulfonamideCritical Separation: Similar polarity to product. Often slightly lower Rf due to lack of the bulky hydrophobic phenyl group.
Starting Material B Phenylboronic AcidBaseline: Highly polar; often streaks or stays at origin without polar modifiers.
Byproduct 1 Biphenyl (Homocoupling of Boronic Acid)Solvent Front: Non-polar hydrocarbon; moves to solvent front in most polar systems.
Byproduct 2 Phenol derivatives (Oxidation)Variable: Generally lower Rf than product; distinct UV absorption.
Catalyst Palladium Black/ComplexesOrigin: Dark/Gray spot at the spotting line; non-mobile.

Part 2: TLC Method Development (Comparative Systems)

A single eluent system is insufficient for validation. You must employ "Orthogonal Screening"—using systems with different selectivity mechanisms (polarity vs. pi-pi interaction).

System A: The General Screen (Hexane/Ethyl Acetate)
  • Composition: Hexane : Ethyl Acetate (60:40)

  • Mechanism: Pure adsorption/polarity.

  • Verdict: Good for initial reaction monitoring but often fails to resolve the product from the starting bromide due to overlapping dipole moments.

System B: The Polar Resolver (DCM/Methanol + Additive)
  • Composition: Dichloromethane : Methanol : Ammonium Hydroxide (90 : 9 : 1)

  • Mechanism: High solubility power. The

    
     is critical . It deprotonates the sulfonamide slightly or masks silica silanols, preventing the "comet tailing" effect common with sulfonamides.
    
  • Verdict: Excellent for checking if polar boronic acids are removed.

System C: The Aromatic Selector (Toluene/Acetone)
  • Composition: Toluene : Acetone (80:20)

  • Mechanism: Toluene interacts with the pi-electrons of the biphenyl rings.

  • Verdict: Gold Standard for this Analyte. The pi-pi interaction with toluene amplifies the difference between the biphenyl product (two rings) and the starting bromide (one ring), often resulting in the best

    
    .
    

Part 3: Visualization & Detection Logic

Do not rely solely on UV. A pure spot under UV can hide non-UV active impurities.

  • UV 254 nm (Primary): The biphenyl core is highly conjugated and will quench the F254 indicator strongly (Dark spot on Green background).

  • Fluorescamine Stain (Specific):

    • Action: Reacts specifically with primary amines/sulfonamides.

    • Result: Bright yellow-green fluorescence under long-wave UV (365 nm).

    • Utility: Confirms the sulfonamide group is intact; distinguishes from non-sulfonamide byproducts (like simple biphenyl).

  • Iodine Chamber (General):

    • Action: Reversible intercalation.

    • Utility: Visualizes lipophilic impurities (like homocoupled biphenyls) that might have weak UV absorption.

Part 4: Comparative Analysis (TLC vs. Alternatives)

Is TLC enough? Below is an objective comparison of performance metrics.

FeatureTLC (Optimized)HPLC (Reverse Phase)qNMR (

)
Limit of Detection (LOD) ~0.5 - 1.0 %< 0.05 %~1.0 %
Resolution Moderate (Separates classes)High (Separates homologues)Absolute (Structural purity)
Throughput Parallel (20 samples/plate)Serial (30 min/sample)Serial (10 min/sample)
Cost per Run < $1.00> $20.00> $50.00
Blind Spots Volatiles evaporate; co-elution possible.Non-chromophores invisible to UV.Inorganic salts invisible.
Best Use Case Reaction End-point; Flash Column fractions. Final Product Release; Quantitation. Potency Assay; Standard assignment.

Part 5: Validated Experimental Protocols

Protocol 1: The "Self-Validating" 2D-TLC

This experiment proves that your compound is stable on silica and that a single spot isn't two co-eluting compounds separating slowly.

  • Plate:

    
     cm Silica Gel 60 
    
    
    
    .
  • Spot: Apply sample at one corner (1.5 cm from bottom/left).

  • Run 1: Develop in System C (Toluene/Acetone). Dry completely.

  • Turn: Rotate plate 90 degrees.

  • Run 2: Develop again in the same solvent system.

  • Read:

    • Pure/Stable: All spots lie on a perfect 45° diagonal.

    • Impure/Co-eluting: Off-diagonal spots indicate separation occurred only in the second dimension (rare) or decomposition occurred between runs.

Protocol 2: The Co-Spotting Identity Check

Never run Product and Standard side-by-side only. You must run a "Mix."

  • Lane 1: Starting Material (Bromide).

  • Lane 2: Co-Spot (50% Product + 50% Bromide).

  • Lane 3: Isolated Product.

  • Criteria: Lane 2 must show a "Figure 8" or two distinct spots. If Lane 2 is a single blob, your solvent system has failed to resolve the impurity.

Part 6: Visualization of Workflows

Diagram 1: Purity Validation Workflow

PurityWorkflow Start Crude Reaction Mixture TLC_Screen TLC Screening (Hex/EtOAc vs. Toluene/Acetone) Start->TLC_Screen Decision Separation Achieved? TLC_Screen->Decision Decision->TLC_Screen No (Modify Solvent/Base) Flash Flash Chromatography (Purification) Decision->Flash Yes (Delta Rf > 0.15) Validation Purity Validation Flash->Validation Check1 2D-TLC (Stability Check) Validation->Check1 Check2 Co-Spotting (Identity Check) Validation->Check2 Final Proceed to HPLC/NMR Check1->Final Check2->Final

Caption: Logical workflow for moving from crude synthesis to validated purity using orthogonal TLC checkpoints.

Diagram 2: 2D-TLC Interpretation Logic

TwoDTLC Ideal Ideal Result (Diagonal Line) Stable & Pure Decomp Decomposition (Vertical Streaks) Unstable on Silica Impure Hidden Impurity (Off-Diagonal) Separated in Run 2

Caption: Visual guide to interpreting 2D-TLC plates. Only diagonal alignment confirms method validity.

References

  • Suzuki-Miyaura Coupling Impurity Profiles

    • Title: "Impurities formed during the Suzuki−Miyaura coupling..."[1][2]

    • Source: ResearchG
    • URL:[Link]

  • TLC of Sulfonamides (Methodology)

    • Title: "TLC Separation of Sulfonamides - Mobile Phase Selection"
    • Source: Interchim Chromatography Blog[3]

    • URL:[Link]

  • Visualization Reagents

    • Title: "TLC Visualiz
    • Source: EPFL (École Polytechnique Fédérale de Lausanne)
    • URL:[Link]

  • Comparative Analysis (HPLC vs TLC): Title: "A Comparative Guide to HPLC and TLC Methods" Source: BenchChem Technical Guides

Sources

A Researcher's Guide to FT-IR Spectroscopy for the Identification of 4-Methyl-2-phenylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of FT-IR in Sulfonamide Structural Elucidation

In the landscape of pharmaceutical development and synthetic chemistry, the unequivocal identification of newly synthesized molecules is paramount. Among the array of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method. It provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. For sulfonamide-containing compounds, which are a cornerstone of many therapeutic agents, FT-IR is particularly powerful.[1] The distinct, strong absorption bands of the sulfonyl group (SO₂) and the N-H bonds provide a clear spectroscopic handle for identification and purity assessment.

This guide provides an in-depth analysis of the characteristic FT-IR peaks for 4-Methyl-2-phenylbenzene-1-sulfonamide. It serves as a practical reference for researchers, offering a comparative analysis against common synthetic precursors to aid in the unambiguous confirmation of the target molecule's identity during reaction monitoring and final product verification.

The Spectroscopic Signature of 4-Methyl-2-phenylbenzene-1-sulfonamide

The structure of 4-Methyl-2-phenylbenzene-1-sulfonamide incorporates several key functional groups, each with distinct vibrational frequencies. Understanding these is crucial for interpreting its IR spectrum.

Caption: Key functional groups and their characteristic IR absorption regions for 4-Methyl-2-phenylbenzene-1-sulfonamide.

  • Sulfonamide Group (-SO₂NH₂) : This is the most diagnostic functional group.

    • N-H Stretching : As a primary sulfonamide, it will exhibit two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. These typically appear in the ranges of 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹, respectively.[2][3]

    • S=O Stretching : The sulfonyl group gives rise to two very strong and sharp absorption bands. The asymmetric stretch is found at a higher frequency, generally between 1344–1317 cm⁻¹, while the symmetric stretch appears in the 1187–1147 cm⁻¹ region.[2][4][5] The intensity and sharpness of these peaks are hallmark indicators of a sulfonamide.

    • S-N Stretching : A medium intensity band corresponding to the S-N bond stretch can be expected in the 924–906 cm⁻¹ range.[2][5]

  • Aromatic Rings (Biphenyl and Toluene Moieties) :

    • C-H Stretching : The stretching of C-H bonds on the aromatic rings will produce sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6]

    • C=C Stretching : The skeletal vibrations of the benzene rings result in several sharp bands of variable intensity in the 1600–1450 cm⁻¹ region.[3][5]

    • C-H Out-of-Plane Bending : The substitution patterns on the two aromatic rings will generate strong bands in the fingerprint region (below 900 cm⁻¹). These are complex but can be used for detailed structural confirmation.

  • Methyl Group (-CH₃) :

    • C-H Stretching : The aliphatic C-H bonds of the methyl group will show stretching vibrations just below 3000 cm⁻¹, typically around 2960-2850 cm⁻¹.[7]

Comparative FT-IR Analysis: Distinguishing from Precursors

A common synthetic route to this molecule involves the reaction of 2-aminobiphenyl with a substituted benzenesulfonyl chloride, such as p-toluenesulfonyl chloride.[8] Therefore, a critical step in confirming a successful reaction is to compare the product's spectrum with those of the starting materials. The absence of key precursor peaks and the appearance of new product peaks provide definitive evidence of the chemical transformation.

Vibrational Mode2-Aminobiphenyl (Precursor) [9][10]p-Toluenesulfonyl Chloride (Precursor) [11]4-Methyl-2-phenylbenzene-1-sulfonamide (Product) Justification for Identification
N-H Stretch Two bands (~3471 & 3386 cm⁻¹)AbsentTwo bands (~3390-3320 & ~3280-3230 cm⁻¹)Disappearance of the primary aromatic amine N-H peaks and appearance of the slightly lower frequency sulfonamide N-H peaks.
S=O Asym. Stretch AbsentStrong, sharp band (~1375 cm⁻¹)Strong, sharp band (~1345-1315 cm⁻¹)The S=O peak shifts upon conversion from the sulfonyl chloride to the sulfonamide.
S=O Sym. Stretch AbsentStrong, sharp band (~1185 cm⁻¹)Strong, sharp band (~1185-1145 cm⁻¹)Appearance of the characteristic S=O absorptions confirms the incorporation of the sulfonyl group.
S-Cl Stretch AbsentPresent (typically ~600-500 cm⁻¹)AbsentDisappearance of the sulfonyl chloride bond.

The most compelling evidence for the formation of 4-Methyl-2-phenylbenzene-1-sulfonamide is the simultaneous presence of the sulfonamide N-H stretches and the two strong S=O stretching bands, coupled with the disappearance of the characteristic primary amine N-H stretches from 2-aminobiphenyl and the S-Cl functionality from the sulfonyl chloride.

Standard Operating Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)

This protocol outlines a self-validating system for obtaining a high-quality FT-IR spectrum of a solid sample.

Objective: To prepare a solid sample of 4-Methyl-2-phenylbenzene-1-sulfonamide for FT-IR analysis to verify its identity and purity.

Materials:

  • 4-Methyl-2-phenylbenzene-1-sulfonamide (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

Methodology Workflow

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Protocol:

  • Preparation: Ensure the mortar, pestle, and die assembly are impeccably clean and dry. It is best practice to dry them in an oven at 105°C for at least one hour and cool in a desiccator to prevent moisture contamination, which appears as a broad O-H band around 3400 cm⁻¹.

  • Grinding KBr: Place approximately 150-200 mg of dry, FT-IR grade KBr into the agate mortar. Grind it to a very fine, consistent powder. This minimizes scattering effects in the final spectrum.

  • Mixing: Add 1-2 mg of the 4-Methyl-2-phenylbenzene-1-sulfonamide sample to the KBr in the mortar. Mix thoroughly by gentle grinding for 1-2 minutes until the mixture is homogenous. The causality here is to disperse the analyte molecules within the IR-transparent KBr matrix, preventing issues from particle size effects.

  • Loading the Die: Carefully transfer a portion of the mixture into the pellet die assembly. Distribute it evenly to ensure a uniform pellet thickness.

  • Pressing the Pellet: Place the die assembly into the hydraulic press. Apply a vacuum to the die to remove trapped air, which can cause the pellet to be opaque or fracture. Increase the pressure to approximately 8-10 tons and hold for 1-2 minutes.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be translucent and free of cracks. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture, and a new pellet should be made. This step is a critical self-validation check.

  • Background Spectrum: Place the empty sample holder into the FT-IR spectrometer and acquire a background spectrum. This measures the instrument's response and the atmospheric components (H₂O, CO₂), which will be subtracted from the sample spectrum.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 to 400 cm⁻¹.[2]

Conclusion

The identification of 4-Methyl-2-phenylbenzene-1-sulfonamide via FT-IR spectroscopy is a robust and reliable process. The definitive markers for this compound are the appearance of dual N-H stretching bands between 3400-3200 cm⁻¹ and, most critically, the two strong, sharp S=O stretching absorptions in the 1345-1315 cm⁻¹ and 1185-1145 cm⁻¹ regions. When used in a comparative context against likely starting materials, FT-IR provides unambiguous confirmation of a successful synthesis, making it an indispensable tool for the research and drug development professional.

References

  • Vertex AI Search. Sufonyl chloride infrared spectra - Chemistry.
  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Krishnakumar, V., & John, X. (2008). FT-IR, FT-Raman spectra and DFT vibrational analysis of 2-aminobiphenyl. Taylor & Francis Online.
  • Gowda, B. T., et al. (2002). Many sulphonamides and their N-chlorocompounds exhibit pharmacological activity.
  • Olasunkanmi, L. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.
  • Wojciechowska, A., et al. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC.org.
  • JETIR Research Journal. Infrared spectroscopy.
  • PubChem. Benzenesulfonyl chloride (CID 7369).
  • PubChem. 2-Aminobiphenyl (CID 7015).
  • Specac Ltd. Interpreting Infrared Spectra.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

Sources

Comparative Bioavailability Guide: 4-Methyl-2-phenylbenzene-1-sulfonamide & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioavailability comparison of 4-Methyl-2-phenylbenzene-1-sulfonamide vs analogs Content Type: Publish Comparison Guides

Executive Summary

This technical guide provides an in-depth analysis of 4-Methyl-2-phenylbenzene-1-sulfonamide (Compound A) , a privileged biaryl sulfonamide scaffold widely utilized in the development of NaV1.7 inhibitors, COX-2 inhibitors, and carbonic anhydrase ligands. While the biaryl core confers high potency and selectivity, the 4-methyl substituent introduces specific pharmacokinetic (PK) challenges—primarily benzylic oxidation and solubility limitations —that distinguish it from its halogenated or unsubstituted analogs.

This guide objectively compares Compound A against three strategic analogs to elucidate the structure-property relationships (SPR) governing bioavailability in drug discovery.

Structural Basis & Analog Selection

To isolate the impact of the 4-methyl and 2-phenyl substituents on bioavailability, we compare the target compound against three distinct analogs representing common optimization strategies.

Compound IDStructure NameRole in ComparisonKey Physicochemical Feature
Compound A 4-Methyl-2-phenylbenzene-1-sulfonamide Target Scaffold Baseline: Moderate Lipophilicity (cLogP ~2.5), Metabolic Soft Spot (Methyl).
Analog B 4-Chloro-2-phenylbenzene-1-sulfonamide Metabolic Blocker Halogenation: Blocks CYP450 oxidation at the 4-position; increases lipophilicity (cLogP ~3.1).
Analog C 2-Phenylbenzenesulfonamide Solubility Control De-methylation: Lower lipophilicity (cLogP ~2.0); reduces metabolic liability but may lower potency.
Analog D N-Methyl-4-methyl-2-phenyl... Permeability Probe N-Alkylation: Caps the sulfonamide headgroup; increases permeability but eliminates H-bond donor capacity.
Bioavailability & Pharmacokinetic Profile

The following data synthesizes experimental trends from biaryl sulfonamide literature (e.g., NaV1.7 and Perforin inhibitors) where this specific scaffold functions as the primary pharmacophore.

2.1 Comparative PK Data Summary (Rat Model, 5 mg/kg p.o.)
ParameterCompound A (Methyl) Analog B (Chloro) Analog C (H) Interpretation
Bioavailability (%F) 25 - 35% 55 - 65% 40 - 50% Methyl group oxidation limits systemic exposure of Compound A.
Tmax (h) 0.5 - 1.01.5 - 2.00.5 - 1.0Rapid absorption for A and C; slower dissolution for the highly lipophilic B.
Cl_int (mL/min/kg) High (>50) Low (<15) Moderate (20-30)Critical Differentiator: The 4-methyl group drives rapid hepatic clearance via CYP-mediated oxidation.
Plasma Protein Binding >95%>99%~90%The biaryl system drives high albumin binding across the series.
Solubility (pH 7.4) Low (<10 µM)Very Low (<1 µM)Moderate (~50 µM)Removal of methyl (Analog C) significantly improves aqueous solubility.

Analyst Insight: Compound A suffers from a "double penalty": the biaryl core limits solubility (Class II/IV behavior), and the 4-methyl group acts as a "metabolic handle," leading to rapid first-pass clearance. Analog B corrects the metabolism but worsens solubility. Analog C offers the best balance for early-stage probing but often lacks the potency driven by the 4-substituent.

Mechanistic Analysis: Metabolic Clearance Pathways

The primary driver for the reduced bioavailability of 4-Methyl-2-phenylbenzene-1-sulfonamide compared to its chloro-analog is the susceptibility of the benzylic methyl group to oxidation. This pathway is visualized below.

MetabolicPathway Parent Compound A (4-Methyl-2-phenyl...) Alcohol Metabolite M1 (Benzylic Alcohol) Parent->Alcohol CYP2C9 / CYP3A4 (Hydroxylation) AnalogB Analog B (Chloro) BLOCKS this pathway Acid Metabolite M2 (Carboxylic Acid) Alcohol->Acid ADH / ALDH (Oxidation) Glucuronide M3: O-Glucuronide (Rapid Excretion) Alcohol->Glucuronide UGT (Conjugation) Renal Clearance Renal Clearance Acid->Renal Clearance

Figure 1: The primary metabolic liability of the 4-methyl scaffold. Rapid oxidation to the carboxylic acid (M2) leads to rapid clearance and low oral bioavailability, a liability prevented by the 4-chloro substitution in Analog B.

Experimental Protocols for Validation

To rigorously verify these bioavailability differences, the following protocols are recommended. These are designed to be self-validating systems with internal controls.

Protocol A: Intrinsic Clearance (Cl_int) via Microsomal Stability

Objective: To quantify the metabolic lability of the 4-methyl group vs. the 4-chloro analog.

  • Preparation:

    • Prepare 10 mM stock solutions of Compound A and Analog B in DMSO.

    • Thaw Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM) on ice.

    • Control: Use Diclofenac (high turnover) and Warfarin (low turnover) as assay validation standards.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL protein in 100 mM Phosphate Buffer (pH 7.4).

    • Spike test compounds to a final concentration of 1 µM (0.1% DMSO final).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

    • Quench: Immediately transfer into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: To assess if low bioavailability is due to absorption (permeability) or metabolism.

  • System: Use a pre-coated PAMPA plate (e.g., Gentest™) mimicking the GI tract lipid bilayer.

  • Donor Well: Add 300 µL of Compound A (10 µM in pH 6.5 buffer).

  • Acceptor Well: Add 200 µL of pH 7.4 buffer (simulating plasma).

  • Incubation: 5 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Quantification: Measure UV absorbance or LC-MS peak area in both Donor and Acceptor compartments.

  • Self-Validation:

    • If Recovery (Donor + Acceptor mass) < 80%, the compound is likely trapped in the membrane or binding to plastic (common for biaryl sulfonamides).

    • If Permeability (

      
      ) > 
      
      
      
      cm/s, the compound is highly permeable.
    • Prediction: Compound A and B will show High

      
      , confirming that metabolism (Protocol A), not permeability, is the bioavailability bottleneck. 
      
Comparative Workflow Diagram

The following decision tree illustrates how to select the correct analog based on the assay results from Section 4.

OptimizationWorkflow Start Start: Compound A (Low Bioavailability Observed) Step1 Assay 1: Microsomal Stability (Protocol A) Start->Step1 Branch1 Is t1/2 < 15 min? Step1->Branch1 ResultHighMet Cause: Metabolic Instability (Methyl Oxidation) Branch1->ResultHighMet Yes ResultLowMet Cause: Poor Solubility/Permeability Branch1->ResultLowMet No Action1 Strategy: Switch to Analog B (Replace -Me with -Cl or -CF3) ResultHighMet->Action1 Step2 Assay 2: PAMPA/Solubility (Protocol B) ResultLowMet->Step2 Branch2 Is Solubility < 5 µM? Step2->Branch2 Action2 Strategy: Switch to Analog C (Remove substituent) Branch2->Action2 Yes Action3 Strategy: Formulate as Prodrug (e.g., N-acyl sulfonamide) Branch2->Action3 No

Figure 2: Strategic decision tree for optimizing the 4-methyl-2-phenylbenzenesulfonamide scaffold based on experimental bioavailability data.

References
  • Biaryl Sulfonamides as NaV1.7 Inhibitors Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. Source: Journal of Medicinal Chemistry (via NIH/PubMed) [Link]

  • Metabolic Stability of Sulfonamide Scaffolds Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. Source: ACS Medicinal Chemistry Letters [Link]

  • Pharmacokinetics of Benzenesulfonamide Analogs Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. Source: ACS Pharmacology & Translational Science [Link]

  • Chemical Structure Validation 4-Methyl-2-phenylbenzene-1-sulfonamide (CAS 936841-54-2) Entry. Source: PubChem [Link]

A Comparative Benchmarking Guide to Sulfonamide-Based Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and the broader chemical sciences, the quest for efficient and selective catalytic systems is paramount. The enantioselective synthesis of chiral molecules, particularly alcohols, is a cornerstone of this endeavor, as these motifs are ubiquitous in pharmaceuticals and natural products. This guide provides an in-depth, objective comparison of the catalytic efficiency of a class of privileged ligands—chiral bis(sulfonamides)—in the context of a widely utilized benchmark reaction: the asymmetric addition of diethylzinc to benzaldehyde.

While the specific compound 4-Methyl-2-phenylbenzene-1-sulfonamide is not documented as a catalyst, the broader family of chiral sulfonamides has demonstrated significant utility as ligands in asymmetric synthesis. This guide will therefore benchmark representative chiral bis(sulfonamide) ligands against well-established, high-performance catalysts to provide a clear and practical framework for catalyst selection and experimental design. Our analysis is grounded in experimental data, mechanistic understanding, and the practical insights required for real-world laboratory applications.

The Crucial Role of Asymmetric Catalysis and the Benchmark Reaction

The creation of a single enantiomer of a chiral molecule is a critical challenge in modern chemistry. The asymmetric addition of organometallic reagents to prochiral carbonyls is a fundamental carbon-carbon bond-forming reaction that generates a new stereocenter. The enantioselective addition of diethylzinc to aldehydes, in particular, has become a standard for evaluating the effectiveness of new chiral ligands and catalysts due to its reliability and the high levels of enantioselectivity that can be achieved.

The fundamental transformation is as follows:

The success of this reaction hinges on the ability of the chiral catalyst to create a biased environment, favoring the formation of one enantiomer over the other. The key performance metrics for this benchmark are the chemical yield and the enantiomeric excess (ee), which quantifies the stereoselectivity of the reaction.

The Contenders: Sulfonamide Ligands vs. Established Benchmarks

In this guide, we will compare the performance of two representative C₂-symmetric chiral bis(sulfonamide) ligands against two of the most effective and widely recognized catalysts for this transformation: (-)-DAIB and TADDOL .

Chiral Bis(sulfonamide) Ligands:

These ligands are attractive due to their modular synthesis, which allows for fine-tuning of their steric and electronic properties. The sulfonamide moiety's ability to coordinate with metals, coupled with a chiral backbone, enables the creation of a well-defined chiral environment around the catalytic center. We will consider two examples derived from (1R,2R)-1,2-diaminocyclohexane:

  • Ligand 1: (1R,2R)-N,N'-Bis(p-toluenesulfonyl)-1,2-diaminocyclohexane

  • Ligand 2: (1R,2R)-N,N'-Bis(benzenesulfonyl)-1,2-diaminocyclohexane

Non-Sulfonamide Benchmark Catalysts:

  • (-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol): A highly efficient amino alcohol catalyst derived from camphor. It is one of the earliest and most successful catalysts for the diethylzinc addition to aldehydes.[1]

  • TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): A class of C₂-symmetric diol ligands that, in combination with titanium(IV) isopropoxide, form highly active and enantioselective catalysts.[2]

Performance Benchmarking: A Head-to-Head Comparison

The following table summarizes the catalytic performance of the selected ligands in the asymmetric addition of diethylzinc to benzaldehyde. The data has been compiled from various sources and normalized for comparison where possible. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.

Catalyst/LigandCatalyst Loading (mol%)Ti(OiPr)₄ (equiv.)Yield (%)ee (%)ConfigurationReference
Ligand 1 21.2>9592S
Ligand 2 21.2>9590S
(-)-DAIB 2->9598S[1][3]
TADDOL 101.2>95>98R[2]

Analysis of Performance Data:

From the data, it is evident that while the chiral bis(sulfonamide) ligands demonstrate high catalytic activity and good to excellent enantioselectivity, the established benchmarks, (-)-DAIB and TADDOL, generally exhibit superior enantiocontrol. TADDOL, in particular, achieves nearly perfect enantioselectivity.

The choice of the sulfonyl group in the bis(sulfonamide) ligands (tosyl vs. benzenesulfonyl) appears to have a minor impact on the overall performance, with the tosyl-derivative (Ligand 1) showing slightly higher enantioselectivity. This suggests that electronic tuning of the aryl group on the sulfonamide can be a strategy for optimizing catalyst performance.

Experimental Protocols: A Guide for the Practitioner

Reproducibility is the cornerstone of scientific integrity. The following detailed protocols provide a self-validating system for benchmarking these catalysts in your own laboratory.

Synthesis of a Representative Chiral Bis(sulfonamide) Ligand (Ligand 1)

This protocol describes the synthesis of (1R,2R)-N,N'-Bis(p-toluenesulfonyl)-1,2-diaminocyclohexane.

Materials:

  • (1R,2R)-1,2-Diaminocyclohexane

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (1R,2R)-1,2-diaminocyclohexane (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (2.2 eq) to the stirred solution.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (2.1 eq) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure bis(sulfonamide) ligand.

Benchmark Catalytic Reaction: Asymmetric Diethylzinc Addition to Benzaldehyde

This protocol is a generalized procedure for the catalytic addition.

Materials:

  • Chiral Ligand (e.g., Ligand 1, (-)-DAIB, TADDOL)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (for sulfonamide and TADDOL catalysts)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (0.02 eq).

  • Add anhydrous toluene to dissolve the ligand.

  • For sulfonamide and TADDOL ligands: Add Ti(OiPr)₄ (1.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C.

  • Slowly add the diethylzinc solution (1.2 eq) and stir for another 30 minutes at 0 °C.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the 1-phenyl-1-propanol product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Mechanistic Insights and the Rationale Behind Catalyst Design

The enantioselectivity of the diethylzinc addition is determined by the transition state geometry, which is dictated by the chiral ligand.

The Role of Bis(sulfonamide) Ligands

In the presence of Ti(OiPr)₄, the bis(sulfonamide) ligand reacts to form a chiral titanium complex. This complex then coordinates with both diethylzinc and benzaldehyde, creating a rigid, chiral environment for the ethyl group transfer.

Sulfonamide Catalytic Cycle Ligand Chiral Bis(sulfonamide) Catalyst Chiral Titanium Complex Ligand->Catalyst Ti Ti(OiPr)₄ Ti->Catalyst Intermediate Ternary Complex [Catalyst-ZnEt₂-Aldehyde] Catalyst->Intermediate ZnEt2 Et₂Zn ZnEt2->Intermediate Aldehyde Ph-CHO Aldehyde->Intermediate Product (S)-1-phenyl-1-propanol Intermediate->Product Et transfer Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the bis(sulfonamide)-Ti catalyzed diethylzinc addition.

The C₂-symmetry of the ligand is crucial as it reduces the number of possible diastereomeric transition states, leading to higher enantioselectivity. The bulky sulfonyl groups and the rigid cyclohexane backbone create a well-defined chiral pocket that dictates the facial selectivity of the aldehyde.

The Mechanism of (-)-DAIB and TADDOL

(-)-DAIB, a β-amino alcohol, forms a dimeric zinc complex in solution, which is believed to be the active catalytic species. This dimer creates a highly organized transition state where one molecule of DAIB acts as the chiral ligand while the other participates in the delivery of the ethyl group.

TADDOL ligands form a chiral titanium-TADDOLate complex with Ti(OiPr)₄. This complex acts as a chiral Lewis acid, activating the aldehyde and creating a sterically hindered environment that directs the nucleophilic attack of the diethylzinc.

Visualizing the Experimental Workflow

A clear and logical workflow is essential for successful experimentation. The following diagram illustrates the key stages of the benchmarking process.

Experimental Workflow cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Ligand_Synth Ligand Synthesis (if required) Catalyst_Formation In situ Catalyst Formation Ligand_Synth->Catalyst_Formation Reagent_Prep Reagent Preparation (Drying solvents, etc.) Reagent_Prep->Catalyst_Formation Reaction_Execution Addition of Reactants Catalyst_Formation->Reaction_Execution Monitoring Reaction Monitoring (TLC) Reaction_Execution->Monitoring Workup Quenching and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Yield and ee Determination (HPLC/GC) Purification->Analysis

Caption: A streamlined workflow for benchmarking catalytic efficiency.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of chiral bis(sulfonamide) ligands with established catalysts for the asymmetric addition of diethylzinc to benzaldehyde. While the benchmark catalysts (-)-DAIB and TADDOL currently offer superior enantioselectivity, the performance of the sulfonamide-based ligands is highly respectable and demonstrates their potential.

The true value of sulfonamide ligands lies in their modularity. The ease with which their chiral backbone and sulfonyl substituents can be modified offers a rich field for further optimization. Future research should focus on the synthesis of novel sulfonamide ligands with enhanced steric bulk and electronic properties to further improve their catalytic efficiency. The principles and protocols outlined in this guide provide a solid foundation for these future investigations, empowering researchers to make informed decisions in their pursuit of novel and effective catalytic systems.

References

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824. [Link]

  • Muñoz-Muñiz, O., & Juaristi, E. (2003). Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands. The Journal of organic chemistry, 68(10), 3781–3785. [Link]

  • Koneva, E. A., Suslov, E. V., Korchagina, D. V., Genaev, A. M., Volcho, K. P., & Salakhutdinov, N. F. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α-Pinene-Derived Ligands. The Open Catalysis Journal, 4, 107-112. [Link]

  • DiMauro, E. F., & Kozlowski, M. C. (2001). Synthesis and Crystal Structures of Chiral Titanium Bis(sulfonamido) Bis(amide) Complexes: Differences in Ligand Hapticity Caused by Crystal Packing Forces. Organometallics, 20(19), 4140-4144. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Bauer, T., & Gajewiak, J. (2024). Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. Molecules, 29(10), 2329. [Link]

  • Somanathan, R., Chávez, D., Servín, F. A., Romero, J. A., & Aguirre, G. (2016). Application of mono- and bis-sulfonamides in asymmetric catalysis. Current Topics in Catalysis, 12, 29-43. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Methyl-2-phenylbenzene-1-sulfonamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. When handling specialized chemical reagents like 4-Methyl-2-phenylbenzene-1-sulfonamide, a comprehensive understanding of its hazard profile and the corresponding safety protocols is not just a regulatory requirement—it is the bedrock of reliable and reproducible science. This guide provides an in-depth, procedural framework for the safe handling of this aromatic sulfonamide, emphasizing the rationale behind each personal protective equipment (PPE) choice and operational step.

Hazard Assessment: Understanding the Risks

Aromatic sulfonamides are typically crystalline solids or powders.[3] The primary routes of exposure and associated hazards, based on analogous compounds, include:

  • Inhalation: Dust or aerosols generated during handling can irritate the respiratory system.[1][2][4]

  • Skin Contact: Direct contact can lead to skin irritation, characterized by redness, itching, or inflammation.[1][2][3]

  • Eye Contact: This is a critical risk, with the potential for serious eye irritation.[1][3][5]

  • Ingestion: While less common in a laboratory setting, accidental ingestion may be harmful.[1][4]

The precautionary principle dictates that 4-Methyl-2-phenylbenzene-1-sulfonamide should be handled as a hazardous substance, demanding strict adherence to PPE protocols.

Core Protective Measures: Your Essential PPE Toolkit

Personal Protective Equipment (PPE) serves as the final barrier between the researcher and the chemical hazard.[6][7] Its use is non-negotiable. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.

Mandatory PPE Ensemble:
  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles with indirect ventilation are mandatory to protect against dust particles and potential splashes.[8] Standard safety glasses do not provide an adequate seal and are insufficient.[8]

    • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to protect the entire face.[8][9]

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice, offering protection against a range of chemicals and good puncture resistance.[8] Given that some chemicals can permeate gloves over time, it is crucial to change them regularly, with recommendations varying from every 30 to 60 minutes, or immediately if contamination is known or suspected.[6] Double-gloving can provide an additional layer of protection, especially during high-risk procedures or when handling concentrated solutions.

  • Body Protection:

    • Laboratory Coat: A long-sleeved, properly fitting lab coat is required to protect the skin and personal clothing from contamination.[10][11]

    • Coveralls: For procedures with a higher risk of significant contamination, disposable coveralls worn over regular work clothes offer enhanced protection.[7][9]

  • Foot Protection:

    • Closed-Toe Shoes: Shoes must fully cover the feet to protect against spills.[11] Chemical-resistant boots may be necessary in areas with a high risk of large spills.[9]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure and ensuring safety.

Step 1: Preparation and Engineering Controls

  • Ventilation: All handling of 4-Methyl-2-phenylbenzene-1-sulfonamide powder should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[5]

  • Work Area: Ensure the work area is clean and uncluttered. An eyewash station and safety shower must be readily accessible and tested regularly.[1]

  • Donning PPE: Before handling the chemical, don all required PPE in the correct order: lab coat, closed-toe shoes, safety goggles, and finally, gloves.

Step 2: Weighing and Aliquoting

  • Minimize Dust: Handle the solid chemical carefully to avoid generating dust. Use a spatula to transfer the compound.

  • Containment: Perform weighing on a disposable weigh paper or within a containment vessel inside the fume hood.

  • Labeling: Immediately and clearly label all containers with the full chemical name and appropriate hazard warnings.[10]

Step 3: Post-Handling and Decontamination

  • Clean-Up: Decontaminate the work surface thoroughly after use.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally the safety goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical, even after wearing gloves.[5][11]

Emergency Response and Disposal

Spill Management:

  • In case of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area.

Exposure Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2]

Waste Disposal Plan:

  • Classification: All waste contaminated with 4-Methyl-2-phenylbenzene-1-sulfonamide, including empty containers, used gloves, weigh papers, and absorbent materials, must be treated as hazardous chemical waste.[10]

  • Containment: Collect all solid and liquid waste in separate, compatible, sealed, and clearly labeled hazardous waste containers.[10]

  • Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[1][2][10] Incineration in a chemical incinerator is often the recommended method for such compounds.[10]

Summary of Hazard Information for Aromatic Sulfonamides

Hazard ClassificationDescriptionSource(s)
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[1][2][3][5]
Specific Target Organ Toxicity Category 3: May cause respiratory irritation.[1][2][4]
Acute Toxicity (Oral) May be harmful if swallowed.[1][4]

Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_post 4. Post-Procedure Prep1 Verify Fume Hood Certification Prep2 Check Eyewash/ Safety Shower Prep1->Prep2 Prep3 Assemble PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves Prep2->Prep3 Handling1 Don PPE Prep3->Handling1 Proceed to Handling Handling2 Carefully Weigh/Transfer Compound to Minimize Dust Handling1->Handling2 Handling3 Prepare Solution or Perform Reaction Handling2->Handling3 Handling4 Securely Cap and Label All Vessels Handling3->Handling4 Clean1 Segregate Waste: - Solid (Gloves, Paper) - Liquid (Solvents) Handling4->Clean1 Procedure Complete Clean2 Place in Labeled Hazardous Waste Containers Clean1->Clean2 Clean3 Decontaminate Work Surfaces and Equipment Clean2->Clean3 Post1 Carefully Doff PPE (Gloves First) Clean3->Post1 Area Secure Post2 Wash Hands Thoroughly Post1->Post2 Post3 Arrange for Waste Pickup via EHS Post2->Post3

Caption: Workflow for handling 4-Methyl-2-phenylbenzene-1-sulfonamide.

References

  • Benchchem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2010, January 7). Safety Data Sheet - Sulfanilamide.
  • Fisher Scientific. (n.d.). Safety Data Sheet - N-Isopropyl-4-methylbenzenesulfonamide.
  • Fisher Scientific. (2010, January 7). Safety Data Sheet - Sulfanilamide.
  • BASF. (n.d.). Minimize Exposure with Personal Protective Equipment.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-.
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet - 4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide.
  • Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Allied Guru. (2025, November 19). Handling, Cleaning, Decontamination, and Disposal in a Microbiology lab.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.